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  • Product: 6-Chloro-2-phenylquinoxaline
  • CAS: 25187-19-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of 6-Chloro-2-phenylquinoxaline?

An In-Depth Technical Guide to the Chemical Structure of 6-Chloro-2-phenylquinoxaline For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold in Modern Chemistry Quinoxaline...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure of 6-Chloro-2-phenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxalines, a class of heterocyclic compounds composed of a fused benzene and pyrazine ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their structural motif is found in a variety of compounds with significant biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The quinoxaline core is a versatile building block, allowing for substitutions that modulate its electronic properties and spatial arrangement, thereby fine-tuning its interaction with biological targets. This guide provides a detailed technical examination of a specific derivative, 6-Chloro-2-phenylquinoxaline, focusing on its chemical structure, synthesis, and comprehensive characterization.

Core Chemical & Physical Properties

6-Chloro-2-phenylquinoxaline is a crystalline solid at room temperature. The introduction of a chlorine atom at the 6-position and a phenyl group at the 2-position significantly influences the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, which are critical determinants of its chemical reactivity and biological activity.

Identifier/PropertyValueSource
IUPAC Name 6-chloro-2-phenylquinoxaline
CAS Number 25187-19-3[3]
Molecular Formula C₁₄H₉ClN₂
Molecular Weight 240.69 g/mol
Appearance Gray Solid[4]
Melting Point 135-137 °C[4]

Synthesis and Mechanistic Rationale

The most established and efficient method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4] For 6-Chloro-2-phenylquinoxaline, this is achieved through the reaction of 4-chloro-1,2-diaminobenzene with a phenyl-α-dicarbonyl precursor, such as phenacyl bromide.

Causality in Experimental Design:
  • Reactants: 4-chloro-1,2-diaminobenzene provides the aniline backbone with the chloro-substituent pre-installed at the desired position. Phenacyl bromide serves as a precursor to the phenyl-1,2-dicarbonyl moiety required for the cyclization.

  • Catalyst/Base: A base like pyridine is used to facilitate the reaction. It acts as a catalyst by deprotonating the amine groups, increasing their nucleophilicity, and also serves to neutralize the HBr byproduct formed during the reaction.[4]

  • Solvent: An aprotic solvent like tetrahydrofuran (THF) is suitable as it dissolves the reactants without participating in the reaction.

  • Temperature: The reaction proceeds efficiently at room temperature, indicating a favorable reaction kinetic, which simplifies the experimental setup and reduces energy consumption.[4]

Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinoxaline

This protocol is adapted from the procedure described by Naidu et al. (2013).[4]

  • Reactant Preparation: In a round-bottom flask, dissolve 1,2-diamino-4-chlorobenzene (1 mmol) and phenacyl bromide (1 mmol) in tetrahydrofuran (THF, 10 mL).

  • Catalyst Addition: To the stirred solution, add pyridine (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 2 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Chloro-2-phenylquinoxaline.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_process Process r1 4-chloro-1,2- diaminobenzene mix Mix & Stir (2h) r1->mix r2 Phenacyl Bromide r2->mix sol THF (Solvent) sol->mix cat Pyridine (Catalyst) cat->mix temp Room Temperature temp->mix workup Aqueous Work-up & Extraction mix->workup purify Recrystallization workup->purify product 6-Chloro-2-phenylquinoxaline purify->product

Caption: Generalized workflow for the synthesis of 6-Chloro-2-phenylquinoxaline.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of 6-Chloro-2-phenylquinoxaline is confirmed through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum displays signals exclusively in the aromatic region. The protons of the phenyl ring typically appear as a multiplet, while the three protons on the chlorinated benzene portion of the quinoxaline ring exhibit distinct splitting patterns (doublet, doublet of doublets) due to their coupling with adjacent protons. The lone proton on the pyrazine ring (at C3) appears as a characteristic singlet downfield.

  • ¹³C NMR: The carbon NMR spectrum is expected to show 12 distinct signals, as two carbons in the phenyl ring are equivalent by symmetry (C-3' and C-5'). The signals for carbons bonded to nitrogen (C2 and C8a) and chlorine (C6) are diagnostic and their chemical shifts are influenced by the electronegativity of these heteroatoms.

TechniqueObserved Signals (CDCl₃)Source
¹H NMR δ 9.30 (s, 1H), 8.21-8.18 (m, 2H), 8.11 (d, 1H), 8.08 (d, 1H), 7.72 (dd, 1H), 7.58-7.52 (m, 3H)[5]
¹³C NMR δ 154.5, 143.4, 142.1, 140.4, 136.6, 134.4, 131.1, 130.4, 130.3, 129.2, 129.1, 127.8[5]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of 6-Chloro-2-phenylquinoxaline is characterized by the following key absorptions.[4]

  • ~3059 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1605, 1542, 1481 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic quinoxaline and phenyl rings.

  • ~741 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For 6-Chloro-2-phenylquinoxaline (C₁₄H₉ClN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at m/z 240.0454. A characteristic isotopic pattern for the molecular ion will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is definitive for the presence of a single chlorine atom.

Spectroscopic Characterization Workflow

G cluster_analysis Spectroscopic Analysis cluster_data Information Obtained start Synthesized & Purified 6-Chloro-2-phenylquinoxaline nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir nmr_data C-H Framework Connectivity nmr->nmr_data ms_data Molecular Weight Elemental Formula ms->ms_data ir_data Functional Groups (C=N, C=C, C-Cl) ir->ir_data end Final Structure Confirmation nmr_data->end ms_data->end ir_data->end

Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.

Crystallographic and Conformational Analysis

While the crystal structure for 6-Chloro-2-phenylquinoxaline itself is not publicly available, extensive crystallographic data exists for the closely related derivative, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline .[6][7] This data provides authoritative insight into the core structural features.

  • Planarity of the Quinoxaline Core: The fused quinoxaline ring system is nearly planar, with a maximum deviation of only 0.061 Å.[6][7] This planarity is crucial for enabling π–π stacking interactions in both biological systems and material science applications.

  • Conformation of the Phenyl Substituent: The phenyl ring at the 2-position is not coplanar with the quinoxaline core. It exhibits a significant dihedral angle of 49.32°.[6][7] This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the proton at the 3-position of the quinoxaline ring. This non-planar conformation is a key structural feature that dictates how the molecule presents itself to a receptor binding site.

Conclusion: A Versatile Scaffold for Drug Discovery

6-Chloro-2-phenylquinoxaline embodies the key features that make the quinoxaline scaffold a cornerstone of modern medicinal chemistry. Its synthesis is straightforward and high-yielding, based on classical condensation chemistry. The structure is rigorously defined by a suite of spectroscopic techniques, revealing a planar heterocyclic core with a twisted phenyl substituent. The presence of chlorine and phenyl groups provides handles for further chemical modification, allowing for the generation of diverse chemical libraries. These derivatives are promising candidates for developing new therapeutics, particularly in the fields of oncology and infectious diseases, by targeting key biological pathways.

References

  • Vertex AI Search. (2024). Buy 6,7-dichloro-2-phenylquinoxaline.
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  • Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

  • CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-chloro-2,3-dimethyl-1-phenylquinoxalinium perchlorate - Optional[1H NMR]. Retrieved from [Link]

  • Ouyang, X.-L., Ouyang, M., & Huang, S.-W. (2012). 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1741.
  • Ouyang, X.-L., et al. (2012). 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline.
  • Naidu, A., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Asian Journal of Applied Sciences. (2018).
  • SpectraBase. (n.d.). 6-Chloro-2-(p-methoxyphenyl)-4-phenylquinoline - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-chloro-2,3-di(furan-2-yl)quinoxaline - Optional[MS (GC)]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • BenchChem. (2025).
  • DTIC. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines.
  • Thieme. (2025). Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines.
  • BenchChem. (2025).
  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2016).
  • ACS Publications. (n.d.). The Preparation of Some Substituted Quinoxalines. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 6-Chloro-2-phenylquinoxaline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive exploration of 6-Chloro-2-phenylquinoxaline, a heterocyclic compound of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of 6-Chloro-2-phenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities.[1][2][3] The introduction of a chloro-substituent at the 6-position and a phenyl group at the 2-position creates a molecule with distinct electronic and steric properties, making it a valuable intermediate and a pharmacophore in its own right for therapeutic development. This document delves into its core physicochemical properties, established synthetic protocols, detailed spectroscopic characterization, and its emerging role in drug discovery.

Core Physicochemical and Structural Properties

The physical and chemical characteristics of 6-Chloro-2-phenylquinoxaline are foundational to its handling, reactivity, and biological interactions. The high melting point of related quinoxaline derivatives suggests significant thermal stability, a property attributable to the rigid, planar aromatic system.

Identifier / Property Value Notes
IUPAC Name 6-Chloro-2-phenylquinoxaline
Molecular Formula C₁₄H₉ClN₂
Molecular Weight 240.69 g/mol
Appearance Typically a solid powderVaries from off-white to yellow.
Melting Point 115-116 °CFor the related 6-Chloro-2,3-diphenylquinoxaline.
Solubility Limited aqueous solubilityGenerally soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Hydrogen Bond Acceptor Count 2Computed value for a related compound.[4]

The structural architecture of the quinoxaline core is nearly planar.[1][2] Crystal structure analysis of the closely related 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline reveals that the phenyl group at the 2-position is twisted out of the plane of the quinoxaline ring system.[1][2] This dihedral angle is crucial as it dictates the three-dimensional shape of the molecule, influencing how it fits into the binding pockets of biological targets like enzymes or receptors.

Synthesis and Purification

The most prevalent and efficient method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] For 6-Chloro-2-phenylquinoxaline, this involves the reaction of 4-chloro-1,2-phenylenediamine with phenylglyoxal.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinoxaline

This protocol is a representative procedure adapted from established methods for quinoxaline synthesis. The causality behind this choice lies in its simplicity and high-yield nature, utilizing readily available starting materials.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Phenylglyoxal monohydrate

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium Hydroxide (for ultrasound method)

  • Hydrochloric Acid (for workup)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Reagent Addition: Add 1.0 to 1.1 equivalents of phenylglyoxal monohydrate to the solution. If using an acidic catalyst, acetic acid can be used as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting diamine is consumed. An alternative, environmentally benign approach involves performing the reaction in ethanol with aqueous sodium hydroxide under ultrasound irradiation.

  • Workup and Isolation: After cooling, the reaction mixture can be poured into ice water. If the product precipitates, it can be collected by filtration. Often, the pH is adjusted to neutral using a dilute acid or base to facilitate precipitation.

  • Purification: The crude product is then purified. Recrystallization from ethanol is a common method. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.

  • Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 4-chloro-1,2- phenylenediamine in Ethanol B 2. Add Phenylglyoxal A->B C 3. Heat to Reflux (2-4h) Monitor by TLC B->C D 4. Cool and Pour into Ice Water C->D E 5. Collect Precipitate by Filtration D->E F 6. Recrystallize from Ethanol or perform Column Chromatography E->F G 7. Dry Under Vacuum F->G H 8. Characterize Product (NMR, MS, MP) G->H

Caption: A typical workflow for the synthesis and purification of 6-Chloro-2-phenylquinoxaline.

Spectroscopic Characterization

Structural elucidation of 6-Chloro-2-phenylquinoxaline is definitively achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique Key Observations and Interpretation
¹H NMR The spectrum shows a complex multiplet pattern in the aromatic region (approx. δ 7.4-8.2 ppm). Protons on the phenyl ring and the quinoxaline core will have distinct chemical shifts and coupling constants, confirming their connectivity. A singlet is often observed for the proton at the 3-position.[5][6]
¹³C NMR The spectrum will display 10 distinct signals for the 14 carbon atoms (due to symmetry in the phenyl ring). The chemical shifts confirm the presence of aromatic carbons and the two C=N carbons of the pyrazine ring at lower field (approx. δ 140-155 ppm).[5][7]
Mass Spectrometry (MS) Electron Ionization (EI-MS) will show a strong molecular ion peak (M⁺) at m/z 240. A characteristic isotopic peak (M+2) at m/z 242 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[8][9]
Infrared (IR) Spectroscopy Key peaks include C=N stretching vibrations (approx. 1620-1580 cm⁻¹), aromatic C=C stretching (approx. 1500-1400 cm⁻¹), and C-H aromatic stretching (>3000 cm⁻¹). A C-Cl stretching band is expected in the fingerprint region (approx. 850-750 cm⁻¹).[7][10]

Chemical Reactivity and Stability

6-Chloro-2-phenylquinoxaline is a stable compound under standard laboratory conditions.[11][12] Its reactivity is governed by the electron-deficient nature of the quinoxaline ring system and the presence of the chloro and phenyl substituents.

  • Stability: The compound is stable under recommended storage conditions, typically in a cool, dry, well-ventilated area away from strong oxidizing agents.[11][12]

  • Reactivity of the Chloro Group: The chlorine atom at the 6-position is on a benzene ring and is generally unreactive towards standard nucleophilic aromatic substitution unless under harsh conditions or with specific catalysts. This is in contrast to a chloro group at the 2 or 3 position, which would be more activated towards substitution.

  • Electrophilic Substitution: The electron-withdrawing nature of the pyrazine ring deactivates the benzo portion of the quinoxaline system towards electrophilic attack. Substitution, if it occurs, would likely be directed by the chloro group.

  • Derivatization: The phenyl group can be functionalized via electrophilic aromatic substitution (e.g., nitration, halogenation), though the conditions must be carefully controlled to avoid reaction on the quinoxaline core.

Applications in Medicinal Chemistry

Quinoxaline derivatives are of immense interest in drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][3][13]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the quinoxaline ring is critical for biological activity. Studies on related scaffolds have provided key insights:

  • Role of the 6-Chloro Group: The presence of an electron-withdrawing group like chlorine at the C6 position often enhances biological potency.[13] In studies of anticancer quinoxalines, the chloro group produced higher activity than bromo or methyl groups.[13] This enhancement can be attributed to improved binding affinity through halogen bonding and favorable modification of the molecule's electronic properties and pharmacokinetic profile.

  • Importance of the Phenyl Group: The 2-phenyl substituent provides a large, hydrophobic moiety that can engage in π-π stacking and hydrophobic interactions within protein binding sites. This group also serves as a scaffold that can be further functionalized to probe the binding pocket and optimize activity.[14]

Potential as Kinase Inhibitors

Many quinoline and quinoxaline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[15][16] The quinoxaline core can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) or those in the PI3K/AKT/mTOR pathway.[15][16]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 6-Chloro-2-phenyl- quinoxaline Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by quinoxaline derivatives.

Safety and Handling

As with any laboratory chemical, 6-Chloro-2-phenylquinoxaline should be handled with appropriate care. The following guidelines are based on safety data for related chemical structures.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]

  • Hazards: May cause skin and serious eye irritation.[11] May be harmful if swallowed or inhaled.[12][18]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

    • Ingestion: Rinse mouth and get medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

References

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  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.Rasayan Journal of Chemistry.
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  • 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline.PMC - NIH.
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  • Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Compar
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  • Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2- yl)phenolblue emitting organic phosphor.
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  • 6-Chloro-2-phenylquinoline-4-carboxylic acid | C16H10ClNO2 | CID 238006.PubChem.
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  • Two New Metastable Forms of 6-chloroquinolin-2(1H)-one: Crystal Structure, Hirshfeld Surfaces and Spectroscopic Studies.PubMed.
  • Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Deriv

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Foundational

The Synthesis of 6-Chloro-2-phenylquinoxaline: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis mechanism, pathway, and practical considerations for the formation of 6-chloro-2-phenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth exploration of the synthesis mechanism, pathway, and practical considerations for the formation of 6-chloro-2-phenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science.

Introduction: The Significance of the Quinoxaline Moiety

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their unique structural framework, consisting of a fused benzene and pyrazine ring, imparts a range of valuable physicochemical properties. This has led to their widespread investigation and application in diverse fields, most notably in drug discovery and materials science. The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In materials science, their electron-deficient nature makes them suitable components for organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

This technical guide provides a detailed examination of the synthesis of a specific, yet important, derivative: 6-chloro-2-phenylquinoxaline. We will delve into the primary synthetic pathway, elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key characterization data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

The Predominant Synthetic Pathway: Condensation of 4-Chloro-1,2-phenylenediamine and Phenylglyoxal

The most direct and widely employed method for the synthesis of 6-chloro-2-phenylquinoxaline is the condensation reaction between 4-chloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, in this case, phenylglyoxal.[1][2] This reaction is typically acid-catalyzed and proceeds with high efficiency to yield the desired quinoxaline.

Causality Behind Experimental Choices:

The selection of reactants and conditions is guided by fundamental principles of organic chemistry:

  • 4-Chloro-1,2-phenylenediamine : This substituted ortho-diamine serves as the backbone for the quinoxaline ring system. The chlorine atom at the 6-position of the final product is introduced through this starting material. The two adjacent amino groups provide the necessary nucleophiles for the condensation reaction.

  • Phenylglyoxal : This 1,2-dicarbonyl compound provides the two electrophilic carbon centers required for the cyclization. The phenyl group is incorporated at the 2-position of the quinoxaline ring.

  • Acid Catalyst : The reaction is significantly accelerated by the presence of an acid catalyst. The acid protonates one of the carbonyl groups of phenylglyoxal, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino groups of the diamine.[3][4][5][6] This catalytic approach enhances the reaction rate and often leads to higher yields. Common catalysts include acetic acid, which can also serve as the solvent, or mineral acids in catalytic amounts.

Unraveling the Synthesis Mechanism

The formation of 6-chloro-2-phenylquinoxaline proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence. The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Group : The acid catalyst protonates one of the carbonyl oxygens of phenylglyoxal, activating it for nucleophilic attack.

  • Nucleophilic Attack : One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration and Imine Formation : The hemiaminal intermediate readily loses a molecule of water to form a protonated imine.

  • Intramolecular Cyclization : The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Second Dehydration and Aromatization : A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step synthesis pathway of 6-chloro-2-phenylquinoxaline.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product R1 4-Chloro-1,2-phenylenediamine I2 Hemiaminal Intermediate R1->I2 R2 Phenylglyoxal I1 Protonated Phenylglyoxal R2->I1 C1 Acid Catalyst (e.g., Acetic Acid) C1->I1 Protonation C2 Heating C2->I2 I3 Imine Intermediate C2->I3 I4 Cyclized Intermediate C2->I4 I1->I2 I2->I3 Dehydration I3->I4 Intramolecular Cyclization P1 6-Chloro-2-phenylquinoxaline I4->P1 Dehydration & Aromatization

Caption: Synthesis pathway of 6-chloro-2-phenylquinoxaline.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the synthesis of 6-chloro-2-phenylquinoxaline. This procedure is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Phenylglyoxal monohydrate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq).

  • Dissolution : Add glacial acetic acid (20 mL) to the flask and stir until the diamine is completely dissolved.

  • Addition of Phenylglyoxal : To the stirred solution, add phenylglyoxal monohydrate (1.05 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The disappearance of the starting materials will indicate the completion of the reaction.

  • Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring. A solid precipitate of the crude product will form.

  • Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

  • Purification : The crude 6-chloro-2-phenylquinoxaline can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

  • Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation: Characterization of 6-Chloro-2-phenylquinoxaline

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for 6-chloro-2-phenylquinoxaline.

Analysis Expected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point Approximately 115-117 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.3 (s, 1H), 8.2-8.0 (m, 3H), 7.8 (dd, 1H), 7.6-7.5 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154.7, 154.0, 141.9, 140.1, 139.1, 131.4, 130.9, 130.3, 129.5, 128.8, 128.5
Mass Spectrometry (ESI-MS) m/z: 241.06 [M+H]⁺, 243.06 [M+H+2]⁺ (isotopic pattern for Cl)

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used. The provided data is based on literature values for closely related compounds and direct spectral data for the target molecule.

Conclusion: A Robust and Versatile Synthesis

The synthesis of 6-chloro-2-phenylquinoxaline via the acid-catalyzed condensation of 4-chloro-1,2-phenylenediamine and phenylglyoxal is a robust, efficient, and well-understood chemical transformation. This method provides good to excellent yields of the desired product with a straightforward experimental procedure and purification process. The resulting compound serves as a valuable building block for the development of novel pharmaceuticals and advanced materials. This technical guide provides the necessary foundational knowledge and practical insights for the successful synthesis and characterization of this important heterocyclic compound, empowering researchers to further explore its potential applications.

References

  • Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(3), 225. [Link]

  • Venkatesha, B., Mohamed Shamshuddin, S. Z., & Mubarak, N. M. (n.d.). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. (n.d.). [Link]

  • Ouyang, X. L., Ouyang, M., & Huang, S. W. (2012). 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1741. [Link]

  • Buravchenko, G. I., Scherbakov, A. M., Dezhenkova, L. G., Monzote, L., & Shchekotikhin, A. E. (n.d.). Supplementary Information Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: A way forward for targeting hypoxia and drug resistance of cancer cells. [Link]

  • Shaikh, A. A., & Gacche, R. N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules (Basel, Switzerland), 26(16), 4754. [Link]

  • Process for preparing 6-halo-2-chloroquinoxaline. (n.d.).
  • Mullemwar, S. Y., Zade, G. D., & Dhoble, S. J. (n.d.). Synthesis and characterization of novel 4-(6-chloro-4-phenylquinolin-2-yl)phenolblue emitting organic phosphor. International Journal of Research in Advent Technology, 2(3). [Link]

  • Varala, R., & Enugala, R. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Watkins, H., Lee, G., Ouedraogo, P. H. B., & Padwa, A. (2023). Condensation reactions of dialkoxy-2-phenylchroman-4-ones with 1,2-diamines: A method for the preparation of chromenoquinoxaline. Tetrahedron Letters, 132, 154820. [Link]

  • acid catalyzed aldol condensation mechanism. (2020, April 26). YouTube. [Link]

  • Fomenkov, I. S., Makhova, N. N., & Ushakov, D. B. (2021). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules (Basel, Switzerland), 26(21), 6386. [Link]

  • Rusanov, A. L., Bulycheva, E. G., & Elshina, L. B. (1998). Preparation and Characterization of Sulfonated Polyphenylquinoxalines. Polymer Science Series B, 40(11-12), 403-407. [Link]

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  • ALDOL CONDENSATION. (n.d.). SRM University. [Link]

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Exploratory

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 6-Chloro-2-phenylquinoxaline

Abstract This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of 6-Chloro-2-phenylquinoxaline, a heterocyclic compound of interest to researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of 6-Chloro-2-phenylquinoxaline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While a specific experimentally determined crystal structure for this exact compound is not publicly available at the time of this writing, this guide establishes a robust framework for its synthesis, crystallization, and detailed structural analysis. By leveraging established methodologies for analogous quinoxaline derivatives, this document serves as a predictive and instructional resource. It outlines a plausible synthetic route, detailed protocols for single-crystal and powder X-ray diffraction, and presents a representative set of crystallographic data. The causality behind experimental choices is explained to provide field-proven insights, ensuring the protocols described are self-validating systems for researchers seeking to characterize this and similar molecular entities.

Introduction: The Significance of 6-Chloro-2-phenylquinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is pivotal to understanding their structure-activity relationships and for the rational design of new therapeutic agents. 6-Chloro-2-phenylquinoxaline, with its specific substitution pattern, presents a valuable target for structural and functional studies. The presence of a chlorine atom and a phenyl group on the quinoxaline scaffold is anticipated to influence its electronic properties, crystal packing, and, consequently, its biological activity. This guide provides the foundational knowledge and detailed experimental pathways to fully characterize its solid-state structure.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Plausible Synthetic Pathway

A well-established and efficient method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For 6-Chloro-2-phenylquinoxaline, a logical approach involves the reaction of 4-chloro-1,2-phenylenediamine with phenylglyoxal.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylquinoxaline

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in 30 mL of ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add 1.0 equivalent of phenylglyoxal.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-Chloro-2-phenylquinoxaline.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as a "green" and effective solvent for this type of condensation reaction, as it facilitates the dissolution of the reactants and the formation of the product.[3]

  • Stoichiometry: A 1:1 molar ratio of the diamine and the dicarbonyl is crucial to ensure complete reaction and minimize the presence of unreacted starting materials, which simplifies the purification process.[3]

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Crystallization of 6-Chloro-2-phenylquinoxaline

  • Solvent Selection: The purified 6-Chloro-2-phenylquinoxaline is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) at an elevated temperature.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.[6] This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, a solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[7]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Causality Behind Experimental Choices:

  • Slow Cooling/Evaporation: Rapid changes in temperature or concentration can lead to the formation of amorphous precipitates or poorly ordered microcrystals. Slow, controlled conditions are essential for the growth of single crystals of sufficient size and quality.[6]

  • Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but have limited solubility at room temperature, allowing for crystallization upon cooling. For vapor diffusion, the solvent and anti-solvent must be miscible.[6]

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8]

Data Collection and Processing

The first step in the analysis is to mount a suitable crystal and collect the diffraction data.

Experimental Protocol: SCXRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated, while a detector records the diffraction pattern.[9][10]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[11] This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

Causality Behind Experimental Choices:

  • Low Temperature: Collecting data at low temperatures reduces atomic motion, leading to sharper diffraction spots and a more precise final structure.

  • Monochromatic X-rays: Using a single wavelength of X-rays simplifies the diffraction pattern and is a fundamental requirement for Bragg's Law.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically implemented in software packages like SHELXT.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[8] This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Representative Crystallographic Data for 6-Chloro-2-phenylquinoxaline

The following table presents a plausible set of crystallographic data for 6-Chloro-2-phenylquinoxaline, based on the known structure of a similar derivative.

ParameterHypothetical Value for 6-Chloro-2-phenylquinoxaline
Chemical formulaC₁₄H₉ClN₂
Formula weight240.69 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.0
c (Å)13.5
α (°)90
β (°)105
γ (°)90
Volume (ų)1107
Z4
Calculated density (g/cm³)1.44
Absorption coefficient (mm⁻¹)0.30
F(000)496
Crystal size (mm³)0.30 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
2θ range for data collection (°)4.0 to 55.0
Reflections collected10000
Independent reflections2500
R_int0.04
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F²1.05

Powder X-ray Diffraction (PXRD): A Complementary Perspective

Powder X-ray diffraction is a powerful technique for the characterization of polycrystalline materials. It provides information about the phase purity, crystallinity, and unit cell parameters of a bulk sample.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the finely ground, purified 6-Chloro-2-phenylquinoxaline is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder pattern is analyzed to identify the crystalline phases present. For a pure sample, the experimental pattern can be compared to a pattern calculated from the single-crystal structure data.

  • Rietveld Refinement: For a more in-depth analysis, Rietveld refinement can be performed. This method involves fitting a calculated powder pattern to the experimental data by refining the structural and instrumental parameters.[12][13][14]

Causality Behind Experimental Choices:

  • Fine Grinding: Grinding the sample ensures that the crystallites are randomly oriented, which is a key assumption in powder diffraction.

  • Rietveld Refinement: This powerful technique allows for the extraction of detailed structural information from a powder pattern, even when the diffraction peaks are heavily overlapped.[12]

Visualizations

Diagrams of Workflows and Structures

Synthesis_Workflow cluster_reactants Starting Materials 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Reaction Reaction 4-chloro-1,2-phenylenediamine->Reaction Phenylglyoxal Phenylglyoxal Phenylglyoxal->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure 6-Chloro-2-phenylquinoxaline Pure 6-Chloro-2-phenylquinoxaline Purification->Pure 6-Chloro-2-phenylquinoxaline

Caption: Synthetic workflow for 6-Chloro-2-phenylquinoxaline.

SCXRD_Workflow Single Crystal Single Crystal Mount on Goniometer Mount on Goniometer Single Crystal->Mount on Goniometer X-ray Data Collection X-ray Data Collection Mount on Goniometer->X-ray Data Collection Rotation Data Processing Data Processing X-ray Data Collection->Data Processing Indexing, Integration Structure Solution Structure Solution Data Processing->Structure Solution Direct Methods Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Validated Crystal Structure Validated Crystal Structure Structure Refinement->Validated Crystal Structure

Caption: Single-crystal X-ray diffraction workflow.

Caption: Molecular structure of 6-Chloro-2-phenylquinoxaline.

Conclusion

This technical guide has provided a comprehensive and instructional framework for the crystallographic and X-ray diffraction analysis of 6-Chloro-2-phenylquinoxaline. By detailing a plausible synthetic route, methods for crystal growth, and step-by-step protocols for both single-crystal and powder X-ray diffraction, this document equips researchers with the necessary knowledge to undertake the structural characterization of this and related compounds. The emphasis on the causality behind experimental choices aims to foster a deeper understanding of the crystallographic process, moving beyond a simple recitation of steps to a more insightful, field-proven approach. The elucidation of the crystal structure of 6-Chloro-2-phenylquinoxaline will undoubtedly contribute to a more profound understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E54, 1-5. [Link]

  • Aggarwal, N. (2026). Rietveld Refinement of X-Ray Diffraction Data. Adv. Comp. Stud.[Link]

  • Hughes, C. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1781. [Link]

  • Li, Z., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Hill, R. J., & Cranswick, L. M. D. (1994). Rietveld refinement guidelines. Journal of Applied Crystallography, 27(5), 802-844. [Link]

  • Hughes, C. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1781. [Link]

  • JoVE. (n.d.). Crystallization of Small Molecules. Journal of Visualized Experiments. [Link]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement? MyScope. [Link]

  • Shirke, M. (2016). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare. [Link]

  • Durrer, B. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Profex. [Link]

  • Izumi, F., & Momma, K. (2007). Rietveld Refinement from Powder Diffraction Data. Max Planck Institute for Solid State Research. [Link]

  • Proscia. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Proscia. [Link]

  • Evans, G., & Wisedchaisri, G. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 543–553. [Link]

  • Struchkov, Y. T., & Lindeman, S. V. (1996). Single-crystal diffraction data collection and primary processing. Oxford Academic. [Link]

  • Zarei, A., & Hajipour, A. R. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 17(12), 14358-14368. [Link]

  • Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Organic Chemistry: Current Research, 3(2). [Link]

  • Roy Choudhury, A. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. Journal of Molecular Structure, 1239, 130484. [Link]

  • Hadjipavlou-Litina, D., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

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Foundational

Toxicity and Safety Profile of 6-Chloro-2-phenylquinoxaline: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The development of heterocyclic small-molecule inhibitors requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The development of heterocyclic small-molecule inhibitors requires a rigorous balance between target efficacy and mammalian safety. 6-Chloro-2-phenylquinoxaline (CAS: 25187-19-3) is a benzopyrazine derivative that has recently emerged as a highly potent scaffold for neglected tropical diseases (NTDs), specifically demonstrating Trypanocidal and Leishmanicidal activity[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we deconstruct the causality behind the compound's selective toxicity, explore how its physicochemical properties dictate its safety profile, and provide self-validating experimental workflows to ensure artifact-free toxicological screening.

Structural Rationale and Physicochemical Profile

The safety profile of any small molecule is fundamentally governed by its structure. Benzopyrazines (quinoxalines) consist of a benzene ring fused to a pyrazine ring. The specific substitutions on 6-Chloro-2-phenylquinoxaline dictate its pharmacokinetic (PK) and toxicological boundaries[1].

  • The 6-Chloro Substitution: Halogenation at the 6-position increases the molecule's lipophilicity (LogP). While this enhances penetration through the robust cell membranes of Trypanosoma cruzi and Leishmania parasites, excessive lipophilicity is a known driver of off-target mammalian toxicity (e.g., hERG channel blockade or phospholipidosis).

  • The 2-Phenyl Group: This bulky aromatic ring restricts the molecule's conformational flexibility. This steric hindrance is a deliberate design choice: it prevents the molecule from promiscuously binding to highly conserved mammalian kinases, thereby reducing off-target cytotoxicity while maintaining high affinity for specific parasitic targets[3].

Table 1: Physicochemical & Analytical Profile

High purity is critical; impurities from synthesis often generate false-positive toxicity signals.

ParameterValue / CharacteristicToxicological Implication
CAS Number 25187-19-3Regulatory tracking and safety data sheet (SDS) alignment[2].
Appearance Light brown crystalline solidVisual indicator of purity; oxidation products appear darker.
Melting Point 146–147°CConfirms polymorph stability, critical for consistent dosing[4].
Molecular Formula C₁₄H₉ClN₂Complies with Lipinski’s Rule of 5 (MW: 240.69 g/mol )[1].
Yield (Green Synthesis) 95%High yield minimizes toxic byproducts and unreacted precursors[1].

Mechanistic Pathway & Selective Toxicity

The term "toxicity" in antimicrobial drug development is dual-faceted: we require absolute toxicity against the pathogen and absolute safety (non-toxicity) for the mammalian host.

6-Chloro-2-phenylquinoxaline achieves this through selective toxicity . In silico and in vitro models demonstrate that this compound acts as a targeted inhibitor of T. cruzi histidyl-tRNA synthetase and T. cruzi trans-sialidase[1],[5]. Because the binding pocket of parasitic histidyl-tRNA synthetase differs significantly from its mammalian ortholog, the compound induces translational arrest and apoptosis exclusively in the parasite[6].

Pathway A 6-Chloro-2-phenylquinoxaline B Mammalian Host Cells (Low Target Affinity) A->B Exposure C Parasitic Cells (T. cruzi) (High Target Affinity) A->C Exposure E Cell Survival (Safety Validated) B->E Off-target Evasion D Histidyl-tRNA Synthetase Inhibition C->D Target Binding F Parasite Apoptosis (Targeted Toxicity) D->F Translational Arrest

Fig 1. Selective toxicity pathway of 6-Chloro-2-phenylquinoxaline in mammalian vs parasitic cells.

Quantitative Safety and Efficacy Metrics

To quantify safety, we rely on the Selectivity Index (SI) . The SI is the ratio of the cytotoxic concentration in mammalian cells ( CC50​ ) to the inhibitory concentration in parasites ( IC50​ ). An SI > 10 is the standard threshold for advancing a compound.

Recent evaluations of benzopyrazine derivatives against L. mexicana and T. cruzi established that compounds in this class exhibit IC50​ values ranging from 12.46 to 50.86 µM, comparable to commercial drugs like nifurtimox and miltefosine, without triggering generalized mammalian cytotoxicity[7],[8].

Table 2: Comparative Toxicity & Efficacy Profile
Compound / DrugTarget Pathogen IC50​ (µM)Mammalian Toxicity ( CC50​ )Selectivity Index (SI)
Benzopyrazine Core T. cruzi (NINOA)~12.46 - 37.85> 200 µM (Macrophages)> 10 (Favorable)
Nifurtimox (Standard) T. cruzi9.32Moderate/HighNarrow
Miltefosine (Standard) L. mexicana19.56ModerateNarrow

(Data extrapolated from comparative benzopyrazine studies[8].)

Self-Validating Experimental Protocols

To ensure that toxicological data is reliable, the experimental design must eliminate confounding variables. The following protocols are engineered as self-validating systems —meaning the assay inherently proves its own accuracy through built-in controls.

Protocol A: Artifact-Free Green Synthesis

Causality: Traditional organic synthesis utilizes harsh solvents (e.g., DMF, DMSO, or chlorinated solvents) that can become trapped in the crystal lattice of the final product. Even trace amounts of these solvents can kill mammalian cells in downstream assays, resulting in a false "toxic" profile for the API. We utilize an ultrasound-assisted, on-water green synthesis to eliminate solvent toxicity artifacts[1],[9].

Step-by-Step Methodology:

  • Reactant Preparation: Combine stoichiometric amounts of the substituted 1,2-diamine and the corresponding dicarbonyl compound in a reaction vessel.

  • Aqueous Suspension: Suspend the mixture in ultra-pure, deionized water (10 mL per mmol of reactant). Self-Validation: Water acts as a non-toxic benign medium, ensuring zero organic solvent carryover.

  • Ultrasonication: Subject the suspension to ultrasound irradiation (e.g., 20 kHz) at ambient temperature. The cavitation effect provides localized energy to drive the condensation reaction rapidly (typically < 30 minutes) without thermal degradation.

  • Isolation: Filter the precipitated light brown crystalline solid.

  • Purification & Validation: Wash with water and recrystallize. Validate purity via 1H NMR (600 MHz, CDCl3​ ) ensuring the absence of solvent peaks, and confirm the melting point at 146–147°C[1],[4].

Protocol B: In Vitro Cytotoxicity & Selectivity Profiling

Causality: To prove selective toxicity, the compound must be tested simultaneously on the pathogen and the host cell. We use murine macrophages (e.g., RAW 264.7) because they are the primary host cells for Leishmania infection.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of 6-Chloro-2-phenylquinoxaline (1 µM to 200 µM).

    • Internal Control 1 (Negative): 0.1% DMSO vehicle (Proves the carrier isn't toxic).

    • Internal Control 2 (Positive): 10 µM Doxorubicin (Proves the assay can successfully detect cell death).

  • Incubation & Assay: Incubate for 48 hours. Add Resazurin (Alamar Blue) reagent. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Quantification: Read fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC50​ using non-linear regression.

  • SI Calculation: Divide the macrophage CC50​ by the parasite IC50​ obtained from a parallel kinetoplastid viability assay.

Workflow S1 Green Synthesis (Ultrasound-Assisted) S2 Physicochemical Characterization S1->S2 S3 In Vitro Assays (Macrophages vs Parasites) S2->S3 S4 Selectivity Index (SI) Calculation S3->S4 S5 In Silico Docking & ADMET Profiling S3->S5 Target ID S6 Safety Profile Validation S4->S6 S5->S6 Validation

Fig 2. Self-validating experimental workflow for toxicity and safety profiling of benzopyrazines.

Conclusion

The safety and toxicity profile of 6-Chloro-2-phenylquinoxaline exemplifies the principles of modern rational drug design. By leveraging the steric and electronic properties of the chloro and phenyl substitutions, the molecule achieves high affinity for parasitic targets while evading mammalian cytotoxicity[3],[5]. Furthermore, by employing green synthesis and rigorously controlled, self-validating in vitro assays, researchers can confidently isolate the true pharmacological effects of the compound from experimental artifacts.

References

  • Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations. Frontiers in Chemistry (2021). URL:[Link]

  • 6-Chloro-2-phenylquinoxaline — Chemical Substance Information. NextSDS Database. URL:[Link]

  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ResearchGate (2025). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 6-Chloro-2-phenylquinoxaline for Research and Development

Abstract This technical guide provides a detailed and robust protocol for the laboratory synthesis of 6-Chloro-2-phenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. Quinoxaline derivatives are of signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed and robust protocol for the laboratory synthesis of 6-Chloro-2-phenylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. Quinoxaline derivatives are of significant interest due to their wide-ranging biological activities, serving as foundational structures in the development of novel therapeutics.[1][2][3] The presence of a chlorine atom and a phenyl group on the quinoxaline core offers versatile points for further chemical modification, making this compound a valuable intermediate in drug discovery programs.[2][4] This document outlines a reliable method based on the classical condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound, optimized for efficiency and yield.[3][5] We provide a step-by-step procedure, characterization data, safety protocols, and the underlying chemical principles to ensure successful and reproducible synthesis for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The quinoxaline moiety is a privileged bicyclic heteroaromatic system composed of a fused benzene and pyrazine ring. This structural motif is a cornerstone in pharmaceutical chemistry, found in a variety of compounds exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][6] The synthesis of substituted quinoxalines is therefore a critical task in the exploration of new chemical entities with therapeutic potential.

The most direct and widely adopted method for constructing the quinoxaline ring is the acid- or base-catalyzed condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][5][7] This application note details the synthesis of 6-Chloro-2-phenylquinoxaline via the reaction of 4-chloro-1,2-phenylenediamine with phenylglyoxal. This specific derivative serves as a crucial building block for more complex molecules targeting various biological pathways.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established condensation-cyclization mechanism. The reaction is typically initiated by the nucleophilic attack of one amino group of 4-chloro-1,2-phenylenediamine onto one of the carbonyl carbons of phenylglyoxal. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The resulting dihydroxydihydroquinoxaline intermediate then undergoes dehydration to yield the stable aromatic 6-Chloro-2-phenylquinoxaline product.

Reaction_Mechanism Fig. 1: Reaction Mechanism for Quinoxaline Formation R1 4-chloro-1,2-phenylenediamine Int Int R1->Int Nucleophilic Attack & Cyclization R2 Phenylglyoxal R2->Int Plus1 + Prod 6-Chloro-2-phenylquinoxaline Water - 2H₂O Int->Prod Dehydration Workflow Fig. 2: Experimental Workflow for Synthesis A 1. Dissolve 4-chloro-1,2-phenylenediamine in Ethanol B 2. Add Phenylglyoxal A->B C 3. Reflux for 2-3 hours B->C D 4. Monitor by TLC C->D E 5. Cool and perform aqueous work-up D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Dry organic layer (Na₂SO₄) F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Sources

Application

Advanced Application Note: 6-Chloro-2-phenylquinoxaline in Organic Synthesis and Drug Discovery

Introduction & Rationale Quinoxalines (benzopyrazines) are ubiquitous privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including kinase inhibition, antiparasitic (trypanocidal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Quinoxalines (benzopyrazines) are ubiquitous privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including kinase inhibition, antiparasitic (trypanocidal and leishmanicidal) efficacy, and anticancer properties 1. Within this vast chemical space, 6-chloro-2-phenylquinoxaline emerges as a highly versatile, bifunctional precursor 2.

The Causality of Precursor Design: The strategic value of 6-chloro-2-phenylquinoxaline lies in its dual functionality. The 2-phenyl substituent provides essential lipophilicity and the steric geometry often required for target protein binding. Conversely, the 6-chloro group serves as a robust electrophilic handle for late-stage diversification. Unlike highly reactive bromo- or iodo-derivatives that may degrade prematurely, the chloro-quinoxaline provides a perfect balance of bench stability and reactivity. It remains stable under standard physiological and mildly acidic/basic conditions, yet it can be selectively activated using modern transition-metal catalysis (e.g., Palladium or Nickel) to construct complex tri-substituted quinoxalines 2.

Mechanistic Pathway & Workflow

To visualize the synthetic utility of 6-chloro-2-phenylquinoxaline, the following workflow illustrates its generation from primary building blocks and its subsequent divergence into various bioactive derivatives via cross-coupling and nucleophilic substitution.

Workflow SM 4-Chloro-1,2-phenylenediamine + Phenylglyoxal Condensation Ultrasonic Condensation (On-Water) SM->Condensation 1:1 Molar Ratio Precursor 6-Chloro-2-phenylquinoxaline (Key Precursor) Condensation->Precursor Cyclization & Dehydration CrossCoupling Pd-Catalyzed Cross-Coupling (C-C / C-N Bond Formation) Precursor->CrossCoupling C-Cl Activation SNAr Nucleophilic Substitution (SNAr) Precursor->SNAr Nucleophilic Attack Bioactive Bioactive Therapeutics (Antiparasitic / Kinase Inhibitors) CrossCoupling->Bioactive SNAr->Bioactive

Synthetic workflow of 6-chloro-2-phenylquinoxaline to bioactive therapeutics.

Experimental Methodologies

Protocol A: Green Synthesis of 6-Chloro-2-phenylquinoxaline

Historically, quinoxaline synthesis relied on strong acid catalysts and volatile organic solvents under reflux conditions 3. However, modern green chemistry protocols leverage on-water sonication to drive the condensation of o-phenylenediamines with dicarbonyls 1.

Causality of Experimental Choices: Water acts not merely as a solvent but as a reaction promoter. The hydrophobic effect forces the organic substrates into close proximity, drastically increasing their effective molarity. Ultrasonic irradiation generates acoustic cavitation—microbubbles that rapidly collapse, creating localized hot spots of extreme temperature and pressure. This kinetic energy accelerates the dehydration-cyclization step without the need for external bulk heating or toxic catalysts 1.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled borosilicate glass test tube, combine 4-chloro-1,2-phenylenediamine (1.0 mmol, 142.5 mg) and phenylglyoxal hydrate (1.0 mmol, 152.1 mg) 1.

  • Solvent Addition: Add exactly 1.0 mL of deionized water to the solid mixture to form a heterogeneous suspension.

  • Sonication: Insert an ultrasonic probe directly into the mixture. Sonicate at ambient temperature using a pulse mode (e.g., 5s ON, 2s OFF) to prevent bulk boiling of the water.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using ethyl acetate/hexane (1:4 v/v) every 1-2 minutes.

  • Isolation: Upon completion (typically <10 minutes), filter the precipitated solid under vacuum.

  • Purification: Wash the crude solid with cold water and recrystallize from ethanol to yield pure 6-chloro-2-phenylquinoxaline.

Self-Validating Check: The final product must present as a light brown crystalline solid. A melting point test should yield a sharp range of 146–148 °C 4, 3. FT-IR analysis must confirm the disappearance of primary amine bands (~3300 cm⁻¹) and the appearance of a strong C=N stretching frequency at ~1540 cm⁻¹ 1.

Protocol B: Late-Stage Functionalization via Palladium-Catalyzed Negishi Coupling

The 6-chloro position can be strategically functionalized to synthesize tri-substituted quinoxalines. Negishi couplings are particularly effective for replacing the chloride with aryl or alkyl groups 2.

Causality of Experimental Choices: Activating a C-Cl bond on an electron-deficient heterocycle is notoriously difficult compared to C-Br or C-I bonds. It requires a highly active palladium species. Utilizing a precatalyst like PdCl2(PPh3)3 facilitates the oxidative addition of the strong C-Cl bond, while the use of an organozinc reagent (Negishi coupling) provides high nucleophilicity and functional group tolerance compared to organolithium or Grignard reagents alone 2.

Step-by-Step Procedure:

  • Organozinc Preparation: In a flame-dried Schlenk flask under an argon atmosphere, prepare the organozinc reagent by adding the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol) to a solution of anhydrous ZnCl2 (1.2 mmol) in dry THF. Stir for 1 hour at room temperature 2.

  • Catalyst Activation: In a separate Schlenk flask, dissolve 6-chloro-2-phenylquinoxaline (1.0 mmol) and PdCl2(PPh3)3 (5 mol%) in anhydrous THF (5 mL) 2.

  • Coupling: Transfer the organozinc solution dropwise to the quinoxaline mixture via a syringe. Heat the reaction to 65 °C.

  • Quenching: After 20 hours, cool the mixture to room temperature and quench carefully with saturated aqueous NaHCO3.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, ethyl acetate/hexane gradients).

Self-Validating Check: Successful coupling is confirmed by High-Resolution Mass Spectrometry (HRMS). The characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) must disappear, replaced by a mass shift corresponding to the newly added substituent.

Quantitative Data & Characterization

The following table summarizes the key analytical and performance metrics for the synthesis and functionalization of 6-chloro-2-phenylquinoxaline, allowing for rapid comparison of synthetic routes.

Compound / ReactionReagents & ConditionsYield (%)Melting Point (°C)Key ¹H NMR Shifts (CDCl₃, δ ppm)
6-Chloro-2-phenylquinoxaline (Green Synthesis)4-chloro-1,2-phenylenediamine + phenylglyoxal, H₂O, Sonication95%146–1489.31 (s, 1H, pyrazine-H), 8.18 (d, 2H), 8.10 (d, 1H) 1, 5
6-Chloro-2-phenylquinoxaline (Acid Catalyzed)1,2-diaminobenzene + 1,2-dicarbonyl, Acid catalyst, Reflux62–73%146–1478.09 (d, 1H), 7.71-7.74 (dd, 1H), 7.52-7.59 (m, 3H) 4, 3
2,3,6-Triphenylquinoxaline (Negishi Coupling)6-chloro-2-phenylquinoxaline + PhMgBr/ZnCl₂, PdCl₂(PPh₃)₃, THF36%N/A (Brown Oil)Broad multiplets in the aromatic region (7.30 - 8.20 ppm) 2

References

  • Title: Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel synthetic route towards the synthesis of mono-, di- and tri-substituted quinoxalines Source: ULSpace URL: [Link]

  • Title: I2-Mediated Site-Selective C–H Functionalization: Access to p-Amino-Substituted Unsymmetrical Benzils and Quinoxalines from Sulfoxonium Ylides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF Source: ACG Publications URL: [Link]

  • Title: Synthesis of quinoxaline derivatives (Accepted Manuscript) Source: RSC Advances URL: [Link]

Sources

Method

6-Chloro-2-phenylquinoxaline derivatives in drug discovery

Application Note: Synthesis and Biological Evaluation of 6-Chloro-2-phenylquinoxaline Derivatives in Drug Discovery Strategic Rationale & Mechanistic Insights Quinoxaline (benzopyrazine) is a fused bicyclic heterocycle t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Biological Evaluation of 6-Chloro-2-phenylquinoxaline Derivatives in Drug Discovery

Strategic Rationale & Mechanistic Insights

Quinoxaline (benzopyrazine) is a fused bicyclic heterocycle that serves as a privileged bioisostere in modern drug discovery. Specifically, 6-chloro-2-phenylquinoxaline derivatives have demonstrated remarkable potential as small-molecule inhibitors targeting parasitic diseases—such as leishmaniasis and Chagas disease—as well as exhibiting potent anticancer properties 1[1].

The causality behind selecting the 6-chloro-2-phenyl substitution pattern lies in its dual functional role:

  • The 6-Chloro Moiety: Acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation of the benzopyrazine core, while simultaneously increasing the lipophilicity (LogP) required for cell membrane penetration.

  • The 2-Phenyl Group: Facilitates critical π-π stacking and hydrophobic interactions within the deep ATP-binding pockets of kinases or the active sites of enzymes like Leishmania major N-myristoyltransferase 1[1].

Regioselective Synthesis: The Alpha-Effect Causality

While traditional green synthesis methods (e.g., ultrasound-assisted condensation of 1,2-diaminobenzenes with phenylglyoxals) offer high atom economy[1], late-stage functionalization via Suzuki-Miyaura cross-coupling provides superior modularity for Structure-Activity Relationship (SAR) library generation 2[2].

Mechanistic Causality: When utilizing 2,6-dichloroquinoxaline as a starting scaffold, the C-Cl bond at the C2 position is significantly more electrophilic than the C6 position. This is driven by the strong electron-withdrawing nature of the adjacent pyrazine nitrogens (the alpha-effect), which substantially lowers the activation energy for the oxidative addition of the Palladium(0) catalyst. Consequently, cross-coupling occurs almost exclusively at C2, leaving the C6 chlorine intact as a stable pharmacophore2[2].

Quantitative Data Summaries

Table 1: Regioselective Suzuki-Miyaura Coupling Yields for 6-Chloro-2-arylquinoxalines (Data reflecting the high regioselectivity at the C2 position[2])

Arylboronic AcidTarget ProductIsolated Yield (%)Purity (LC-MS)
Phenylboronic acid6-Chloro-2-phenylquinoxaline97>99%
4-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)quinoxaline96>98%
4-Fluorophenylboronic acid6-Chloro-2-(4-fluorophenyl)quinoxaline85>98%

Table 2: In Vitro Biological Activity (Leishmanicidal Efficacy) (Data demonstrating target inhibition against L. mexicana M378 strain[1])

CompoundTarget OrganismIC50 (µM)Putative Mechanism of Action
6-Chloro-2-phenylquinoxalineL. mexicana50.86N-myristoyltransferase inhibition
6-Nitro-2-phenylquinoxalineL. mexicana39.83N-myristoyltransferase inhibition
Miltefosine (Positive Control)L. mexicana12.50Apoptosis / Membrane disruption

Systems-Level Workflows

G A 2,6-Dichloroquinoxaline (Starting Scaffold) B Regioselective Suzuki Coupling (C2 Position Activation) A->B Pd(0) Catalyst C 6-Chloro-2-arylquinoxaline (Target Derivatives) B->C Arylboronic Acid D In Vitro Biological Screening (Leishmania / T. cruzi Assays) C->D Purification & QC E Hit Identification & Target Binding (NMT) D->E IC50 Determination

Regioselective synthesis and screening workflow for quinoxaline derivatives.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Chloro-2-phenylquinoxaline

Validation System: This protocol utilizes real-time Thin Layer Chromatography (TLC) tracking to prevent over-coupling, ensuring the integrity of the mono-substituted product.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2,6-dichloroquinoxaline (1.0 eq, 5.0 mmol) and phenylboronic acid (1.05 eq, 5.25 mmol).

    • Causality: A strict 1.05 eq limit of boronic acid is critical. While it compensates for minor protodeboronation, exceeding this ratio risks overriding the electronic bias and forcing unwanted di-substitution at the C6 position.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Potassium Carbonate (K2CO3) (2.0 eq).

    • Causality: K2CO3 acts as a mild base to coordinate with the boronic acid, forming a highly nucleophilic boronate complex essential for the transmetalation step, without hydrolyzing the quinoxaline core.

  • Solvent Degassing: Suspend the mixture in a 4:1 Toluene/Ethanol solvent system (25 mL). Perform three freeze-pump-thaw cycles under argon.

    • Causality: Oxygen must be rigorously excluded. Even trace O2 will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Reaction Execution & Validation: Heat the mixture to 80°C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is deemed successful and complete when the starting material spot (Rf ~0.6) is fully consumed and replaced by a single major product spot (Rf ~0.4). The absence of a lower Rf spot confirms strict regioselectivity.

  • Workup & Characterization: Quench the reaction with deionized water (20 mL). Extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield a light brown crystalline solid[1]. Confirm structural identity via 1H NMR (CDCl3), specifically looking for the distinct pyrazine proton singlet at δ 9.31 ppm 3[3].

Protocol B: In Vitro Leishmanicidal Viability Assay (MTT)

Validation System: This assay incorporates Miltefosine as a positive control for cytotoxicity and a 1% DMSO vehicle as a negative control to establish a normalized 100% viability baseline.

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania mexicana (M378) promastigotes in Schneider's Drosophila medium, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 26°C.

    • Causality: Heat inactivation of FBS (56°C for 30 mins) is mandatory to destroy complement proteins that would otherwise cause premature, non-specific lysis of the parasites, skewing viability data.

  • Compound Plating: In a sterile 96-well plate, perform serial dilutions of 6-chloro-2-phenylquinoxaline (ranging from 100 µM to 1.56 µM) in the culture medium.

    • Causality: Ensure the final DMSO concentration in all wells remains strictly <1% (v/v). DMSO concentrations above 1% induce solvent-mediated cytotoxicity in Leishmania, which would artificially inflate the apparent potency of the drug candidate.

  • Inoculation: Seed each well with 1 × 10^6 parasites. Incubate the plates for 72 hours at 26°C.

  • MTT Addition & Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

    • Causality: Metabolically active (viable) parasites utilize mitochondrial succinate dehydrogenase to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

References

  • BenchChem Technical Support Team. "2-Chloroquinoxaline | High Purity | RUO Supplier". Benchchem.
  • Bandyopadhyay, D., et al. "Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations". Frontiers in Chemistry (PMC8484824).
  • BenchChem. "6-Chloro-2-phenylquinoxaline | 25187-19-3". Benchchem.
  • The Journal of Organic Chemistry. "I2-Mediated Site-Selective C–H Functionalization: Access to p-Amino-Substituted Unsymmetrical Benzils and Quinoxalines from Sulfoxonium Ylides". ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloro-2-phenylquinoxaline Purification

Welcome to the Technical Support Hub for the isolation and purification of 6-Chloro-2-phenylquinoxaline . Synthesizing this weakly basic, highly lipophilic heterocycle—typically via the condensation of 4-chloro-1,2-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for the isolation and purification of 6-Chloro-2-phenylquinoxaline . Synthesizing this weakly basic, highly lipophilic heterocycle—typically via the condensation of 4-chloro-1,2-phenylenediamine and phenylglyoxal—often yields complex crude mixtures.

This guide is engineered for researchers and drug development professionals, providing causally driven troubleshooting, visual decision matrices, and self-validating standard operating procedures (SOPs) to ensure high-fidelity purification.

Diagnostic Purification Workflow

Before selecting a purification method, analyze your crude mixture's impurity profile. Use the decision matrix below to determine the most efficient path to high purity.

PurificationWorkflow Crude Crude Reaction Mixture (6-Chloro-2-phenylquinoxaline) Workup Aqueous Workup (Brine wash, Na2SO4 dry) Crude->Workup TLC TLC Analysis (UV 254 nm) Workup->TLC Decision Impurity Profile? TLC->Decision Regio High Regioisomers / Starting Materials Decision->Regio Complex Mixture Clean >85% Purity by TLC Decision->Clean Clean Mixture Column Silica Gel Column (Hexane:EtOAc Gradient) Regio->Column Recryst Recrystallization (CH2Cl2 or EtOH) Clean->Recryst Pure Pure 6-Chloro-2-phenylquinoxaline (Light Brown/Gray Solid) Column->Pure Recryst->Pure

Decision matrix for the purification of 6-Chloro-2-phenylquinoxaline from crude mixtures.

Troubleshooting & FAQs

Q: Why is my crude product a dark, viscous oil instead of a solid? A: Quinoxaline condensation reactions often generate dark polymeric byproducts if the dicarbonyl reactant (e.g., phenylglyoxal) degrades or if the reaction is overheated. Causality: Phenylglyoxal is prone to self-condensation and oxidation. To resolve this, perform a rigorous aqueous workup using ethyl acetate. Washing extensively with brine breaks emulsions and removes water-soluble catalysts (like pyridine)[1]. Drying over anhydrous Na₂SO₄ removes residual water, which is critical to prevent streaking during downstream chromatography.

Q: What is the optimal solvent system for silica gel column chromatography? A: 6-Chloro-2-phenylquinoxaline is a highly lipophilic heterocycle lacking strong hydrogen-bond donors, meaning it elutes readily in non-polar solvent mixtures. Literature protocols recommend using 60-120 or 100-200 mesh silica gel with an eluent gradient starting from 2.5% (1:40) to 20% (2:8) Ethyl Acetate in Hexane (or Petroleum Ether)[1][2][3]. Causality: The gradual increase in polarity allows the non-polar quinoxaline to elute smoothly while strongly retaining the polar, unreacted 4-chloro-1,2-phenylenediamine (which tends to streak) on the silica surface.

Q: How do I separate the 6-chloro and 7-chloro regioisomers? A: When synthesizing this compound from an unsymmetrical diamine (4-chloro-1,2-phenylenediamine), a mixture of 6-chloro and 7-chloro regioisomers inevitably forms. Causality: The electron-withdrawing chlorine atom at position 4 deactivates the adjacent amine, making the meta amine slightly more nucleophilic. However, this kinetic preference is weak, leading to poor regioselectivity. Because their Rf values are nearly identical, separation requires a very shallow gradient (e.g., 2% to 5% EtOAc/Hexane) on a long column[2], or selective fractional crystallization from hot ethanol, which relies on slight differences in the packing efficiency of their crystal lattices.

Q: Can I purify the product without using column chromatography? A: Yes, provided the crude purity by TLC is >85%. 6-Chloro-2-phenylquinoxaline forms stable light brown to gray crystalline solids[1][4]. Causality: The planar aromatic system of the quinoxaline core promotes strong π-π stacking, allowing it to crystallize efficiently and exclude structurally dissimilar impurities from the lattice. Recrystallization from dichloromethane (CH₂Cl₂) layered with hexane, or from hot ethanol, is highly effective and scalable[5].

Quantitative Performance Metrics

Use the table below to benchmark your expected recovery and purity based on the chosen purification method.

Purification MethodTarget Impurities RemovedTypical Recovery YieldFinal Purity AchievedScalability
Silica Column (100-200 mesh) Unreacted diamine, regioisomers, polymers70% – 85%>98%Low to Medium
Recrystallization (CH₂Cl₂/Hexane) Minor organic impurities, solvent traces60% – 75%>99%High
Aqueous Workup (Brine/EtOAc) Water-soluble catalysts (e.g., pyridine)>95%Crude (~70-80%)High

Validated Standard Operating Procedures (SOPs)

Protocol A: Gradient Silica Gel Column Chromatography

Use this method when the crude mixture contains significant unreacted starting materials or dark polymeric byproducts.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add 2–3 grams of silica gel (100-200 mesh) to the flask and evaporate the DCM completely under reduced pressure to create a free-flowing powder.

    • Causality: Dry-loading prevents peak broadening and band tailing that occurs when the product is highly soluble in the loading solvent.

  • Column Packing: Pack a glass column with 100-200 mesh silica gel using 100% Hexane as the slurry solvent. Ensure the bed is perfectly level.

  • Elution Gradient: Begin elution with 1 column volume (CV) of 100% Hexane. Switch to a 5:95 EtOAc:Hexane mixture[2], and gradually step up the polarity to 10% EtOAc:Hexane[6].

  • Self-Validating Checkpoint: Spot fractions on a silica TLC plate and develop in 15% EtOAc/Hexane. Visualize under 254 nm UV light. 6-Chloro-2-phenylquinoxaline will appear as a strong, dark UV-active spot. Discard any fractions containing baseline streaking.

  • Isolation: Pool the pure fractions and concentrate under reduced pressure. The product will precipitate as a light brown/gray solid[1][4].

Protocol B: Recrystallization from Dichloromethane/Hexane

Use this method for scaling up when the crude purity is already >85%.

  • Dissolution: Place the semi-pure crude solid in a clean Erlenmeyer flask. Add a minimal amount of boiling CH₂Cl₂ just until the solid fully dissolves[5].

    • Causality: Minimizing the solvent volume maximizes the thermodynamic driving force for crystallization upon cooling.

  • Hot Filtration (Optional): If insoluble dark particulates remain, filter the hot solution rapidly through fluted filter paper to remove mechanical impurities.

  • Anti-Solvent Addition: Slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly cloudy. Add a single drop of CH₂Cl₂ to clear the cloudiness.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0 °C) for 1 hour.

    • Causality: Slow cooling promotes the growth of large, pure crystals rather than precipitating amorphous material that traps impurities.

  • Self-Validating Checkpoint: Filter the crystals via vacuum filtration. Determine the melting point of the dried solid. A sharp melting point between 146–147 °C (or 135-137 °C depending on the exact polymorph/literature reference) confirms high purity and successful exclusion of regioisomers[1][4].

References

  • Wadavrao et al., "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine", ACG Publications / Organic Communications (2013). 1

  • "Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst", The Journal of Organic Chemistry / ACS Publications (2020).6

  • "Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations", Frontiers in Chemistry (2021). 4

  • "An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF", ResearchGate (2025). 2

  • "I2-Mediated Site-Selective C–H Functionalization: Access to p-Amino-Substituted Unsymmetrical Benzils and Quinoxalines from Sulfoxonium Ylides", The Journal of Organic Chemistry / ACS Publications (2024). 3

  • "Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold", MDPI (2021). 5

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6-Chloro-2-phenylquinoxaline

From the Desk of the Senior Application Scientist: Welcome to the Application Science Support Center. As researchers transition 6-Chloro-2-phenylquinoxaline from synthetic characterization to in vitro biological assays,...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist: Welcome to the Application Science Support Center. As researchers transition 6-Chloro-2-phenylquinoxaline from synthetic characterization to in vitro biological assays, solubility often becomes the primary experimental bottleneck. This guide provides an authoritative, causality-driven approach to overcoming the physicochemical barriers of this specific quinoxaline derivative.

Physicochemical Profiling & Causality

To effectively dissolve a compound, we must first understand the thermodynamic forces resisting dissolution. 6-Chloro-2-phenylquinoxaline (C₁₄H₉ClN₂) is characterized by a fused benzene and pyrazine ring system. This creates a highly planar, rigid molecular conformation that drives strong intermolecular π-π stacking in the solid state[1]. Furthermore, the addition of the lipophilic chloro- and phenyl- substituents significantly increases the energy required to disrupt its crystal lattice, which manifests as a high melting point of 146–147 °C[2].

Table 1: Solubility Profile of 6-Chloro-2-phenylquinoxaline

Solvent CategorySpecific SolventsSolubility StatusMechanistic Rationale
Aqueous Water, PBS, MediaInsoluble Extreme lipophilicity; inability to form sufficient hydrogen bonds to overcome lattice energy.
Polar Protic Methanol, EthanolSlightly Soluble (Requires heat)Protic solvents struggle to solvate the large hydrophobic π-system effectively[3].
Polar Aprotic DMSO, DMF, THFHighly Soluble Strong dipole moments disrupt π-π stacking without relying on H-bond donors[4][5].
Aromatic Toluene, BenzeneSoluble Favorable π-π interactions between the solvent and the quinoxaline core.
Troubleshooting Workflows

When preparing stock solutions, follow this validated escalation pathway to ensure complete dissolution without thermally degrading the compound.

SolubilityWorkflow Start 6-Chloro-2-phenylquinoxaline (Solid State) Solvent Add Polar Aprotic Solvent (e.g., DMSO, DMF) Start->Solvent Check1 Is solution clear? Solvent->Check1 Heat Gentle Heating (40°C - 50°C) Check1->Heat No Success Proceed to Assay (Store Aliquots at -20°C) Check1->Success Yes Check2 Is solution clear? Heat->Check2 Sonicate Ultrasonic Bath (10 - 15 min) Check2->Sonicate No Check2->Success Yes Check3 Is solution clear? Sonicate->Check3 Check3->Success Yes Fail Reduce Concentration or Add Co-solvent Check3->Fail No

Fig 1. Step-by-step troubleshooting workflow for solubilizing quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in DMSO, but crash out immediately when added to my cell culture media? A1: This is a classic "solvent shock" phenomenon. When a highly lipophilic compound dissolved in 100% DMSO is rapidly introduced to an aqueous environment, the sudden shift in the dielectric constant forces the molecules to minimize water contact. This drives rapid hydrophobic collapse and π-π stacking, leading to micro-crystallization (visible as turbidity).

PrecipitationMechanism Stock Stock in 100% DMSO (Solvated Monomers) Buffer Aqueous Buffer Addition (Dielectric Constant Shift) Stock->Buffer Stacking Hydrophobic Collapse & π-π Stacking Buffer->Stacking Precipitate Micro-crystallization (Visible Turbidity) Stacking->Precipitate

Fig 2. Mechanism of compound precipitation during aqueous buffer dilution.

Q2: How can I prevent this aqueous precipitation during my assays? A2: To maintain the compound in solution during aqueous dilution, you must lower the thermodynamic barrier to solvation:

  • Limit final DMSO: Ensure the final assay concentration of DMSO is ≤1% (or ≤0.1% for sensitive cell lines).

  • Use a surfactant/carrier: Formulate the intermediate dilution with a carrier like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) which encapsulates the lipophilic phenyl and chloro groups, preventing them from aggregating[1].

  • Order of addition: Never add aqueous buffer directly into your concentrated DMSO stock. Always add the DMSO stock dropwise into a large volume of rapidly stirring/vortexing aqueous buffer.

Q3: Can I use salt formation to improve the solubility of 6-Chloro-2-phenylquinoxaline? A3: No. While salt formation is a highly effective strategy for many quinoxaline derivatives[1], it requires the presence of an ionizable functional group (like a primary amine or carboxylic acid). 6-Chloro-2-phenylquinoxaline lacks these groups. You must rely on co-solvents, heating, or physical dispersion techniques.

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution Self-Validation Metric: The final solution must be completely optically clear with no particulate matter visible when held against a strong light source.

  • Weighing: Accurately weigh 2.41 mg of 6-Chloro-2-phenylquinoxaline (MW ≈ 240.69 g/mol ) into a clean, dry 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO or DMF[5].

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Disruption (If needed): If particulates remain, place the tube in a thermomixer or water bath set to 45°C for 10 minutes.

  • Sonication (If needed): Transfer to an ultrasonic water bath and sonicate for 5–10 minutes. The acoustic cavitation provides the localized energy required to break remaining crystal lattice structures.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Step-Down Dilution for Aqueous Assays (Avoiding Solvent Shock) Self-Validation Metric: UV-Vis absorbance at 600 nm should read near zero, confirming the absence of light-scattering micro-precipitates.

  • Thaw: Bring a 10 mM DMSO stock aliquot to room temperature. Vortex briefly to ensure any material that precipitated during freezing is re-dissolved.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by adding 10 µL of the 10 mM stock into 990 µL of a co-solvent mixture (e.g., 10% Tween-80 in PBS or 20% HP-β-CD in water). Add the DMSO stock dropwise while vortexing the co-solvent.

  • Final Assay Dilution: Dilute the 100 µM intermediate stock 1:10 into your final cell culture media or assay buffer to achieve a 10 µM final concentration (containing 0.1% DMSO).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 6-Chloro-2-phenylquinoxaline Crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing purity bottlenecks during the synthesis and isolation of 6-chloro-2-phenylquinoxali...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing purity bottlenecks during the synthesis and isolation of 6-chloro-2-phenylquinoxaline. We move beyond basic steps to explain the causality of crystallization failures, providing self-validating protocols to ensure high-fidelity results.

Mechanistic Overview of Purity Challenges

The synthesis of 6-chloro-2-phenylquinoxaline typically proceeds via the condensation of 4-chloro-1,2-phenylenediamine with phenylglyoxal. While thermodynamically favorable, the final crystallization phase is notoriously prone to low purity due to two primary mechanisms:

  • Regioisomer Co-crystallization: The asymmetric nature of 4-chloro-1,2-phenylenediamine leads to the formation of both 6-chloro and 7-chloro-2-phenylquinoxaline isomers[1]. Because these regioisomers share nearly identical crystal lattice energies and solubilities, they readily co-crystallize, depressing the melting point and overall purity.

  • Supersaturation and "Oiling Out": Quinoxaline derivatives often exhibit a melting point (146–147 °C for the 6-chloro derivative[2]) that is lower than the temperature of the supersaturated solution during rapid cooling. This causes the product to phase-separate as an impure liquid ("oiling out") rather than forming a highly ordered crystal lattice[3].

Diagnostic Workflow

G A Low Purity Crude 6-Chloro-2-phenylquinoxaline B Identify Impurity Profile via NMR / HPLC A->B C Regioisomer Contamination (7-Chloro isomer) B->C Isomer ratio > 5% D Starting Material / Solvent Inclusion B->D Residual organics E Chromatographic Separation or Kinetic Control C->E Identical solubility F Recrystallization & Solvent Optimization D->F Oiling out / Trapping G High Purity Product (>98%) E->G F->G

Troubleshooting workflow for 6-chloro-2-phenylquinoxaline purity issues.

Troubleshooting FAQs

Q1: My crystallized product is a brown, sticky solid instead of the expected light brown/white crystals. Why did it "oil out"? A1: "Oiling out" occurs when the target compound's solubility drops precipitously while the solution temperature remains above the compound's melting point[3]. For 6-chloro-2-phenylquinoxaline, this usually happens if the crystallization solvent (e.g., pure ethanol) is too concentrated or cooled too rapidly.

  • Causality: Rapid cooling prevents the nucleation of a pure crystal lattice. The kinetic crash forces impurities and solvent molecules to become trapped in an amorphous, oily matrix.

  • Solution: Utilize a binary mixed solvent system (e.g., Ethanol/Water). Dissolve the crude in a "good" hot solvent, add a "poor" solvent dropwise until slight turbidity appears, then add a drop of the good solvent to clarify[3]. Cool slowly to room temperature.

Q2: NMR analysis of my recrystallized product shows a persistent 1:1 mixture of two compounds. How do I resolve this? A2: You are observing the 6-chloro and 7-chloro regioisomers. Condensation of 4-chloro-1,2-phenylenediamine with phenylglyoxal under standard thermodynamic conditions yields a nearly 1:1 mixture of these isomers[1].

  • Causality: The two amino groups on 4-chloro-1,2-phenylenediamine have similar nucleophilicity. Without kinetic control, the aldehyde carbon of phenylglyoxal will attack both amines indiscriminately.

  • Solution: Recrystallization alone cannot separate a 1:1 regioisomer mixture due to their identical solubilities. You must either separate them via high-performance column chromatography or alter the synthetic protocol to favor kinetic control (e.g., conducting the addition at lower temperatures)[4].

Q3: How do I remove unreacted 4-chloro-1,2-phenylenediamine that is discoloring my crystals? A3: Unreacted diamine oxidizes into dark brown impurities that easily incorporate into the quinoxaline crystal lattice.

  • Causality: A stoichiometric imbalance leaves diamine in the mother liquor. During rapid crystallization, these planar molecules intercalate into the growing quinoxaline crystals.

  • Solution: Ensure a slight excess of phenylglyoxal during synthesis. During isolation, always wash the filtered crystals with a minimal volume of ice-cold solvent to remove surface-adsorbed diamine without dissolving the product[3].

Quantitative Data: Physical Properties & Troubleshooting Metrics
Parameter6-Chloro-2-phenylquinoxaline7-Chloro-2-phenylquinoxaline4-Chloro-1,2-phenylenediamine
Melting Point 146–147 °C[2][5]~145 °C72–76 °C
Solubility (Hot EtOH) HighHighHigh
Solubility (Cold Water) Very LowVery LowModerate
Crystallization Risk Oiling out, Solvent trappingCo-crystallizationOxidation, Discoloration
Self-Validating Protocol: Binary Solvent Recrystallization

To ensure high purity and prevent oiling out, follow this kinetically controlled recrystallization methodology. This protocol is designed as a self-validating system, meaning each step provides visual feedback to confirm success before proceeding.

Phase 1: Dissolution and Clarification

  • Weigh the crude 6-chloro-2-phenylquinoxaline and place it in a round-bottom flask.

  • Add a minimal amount of boiling ethanol (approx. 5-8 mL per gram of crude).

  • Stir continuously until the solid is completely dissolved.

    • Self-Validation Check: If the solution remains cloudy at a rolling boil, it indicates the presence of insoluble polymeric byproducts. Perform a hot filtration through a pre-warmed Büchner funnel to remove them before proceeding.

Phase 2: Thermodynamic Saturation 4. While maintaining the clarified solution at a gentle reflux, add warm deionized water dropwise. 5. Stop adding water the exact moment a faint, persistent cloudiness (turbidity) appears. 6. Add 1-2 drops of hot ethanol just until the solution becomes perfectly clear again.

  • Causality & Validation: This establishes the exact thermodynamic saturation point at the boiling temperature. The transition from turbid to clear validates that the system is primed for maximum yield upon cooling without premature precipitation[3].

Phase 3: Nucleation and Maturation 7. Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours.

  • Causality: Slow cooling promotes the thermodynamic growth of pure crystal lattices, actively excluding impurities. Rapid cooling would cause a kinetic crash, trapping the solvent.
  • Self-Validation Check: Crystal formation should begin slowly at the air-liquid interface or along scratches on the glass. If an oil forms at the bottom, reheat the mixture and add slightly more ethanol.
  • Once at room temperature and crystal growth has ceased, place the flask in an ice-water bath (0-5 °C) for 20-30 minutes to maximize precipitation[3].
  • Isolate the crystals via vacuum filtration using a Büchner funnel.
  • Wash the crystal cake with 2-3 mL of an ice-cold ethanol:water (1:1) mixture to clear residual mother liquor[3]. Dry under vacuum at 50 °C.
References
  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. Available at:[Link]

  • Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. ACS Publications. Available at:[Link]

  • Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations. Frontiers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Chloro-2-phenylquinoxaline vs. 2-Phenylquinoxaline: A Comprehensive Reactivity and Application Guide

As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic pathways in drug discovery and materials science. The quinoxaline scaffold—a fused benzene and pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right heterocyclic building block is critical for optimizing synthetic pathways in drug discovery and materials science. The quinoxaline scaffold—a fused benzene and pyrazine ring system—is inherently electron-deficient, making it a privileged structure for kinase inhibitors, antimicrobial agents, and organic light-emitting diodes (OLEDs)[1].

This guide provides an objective, data-driven comparison between 2-phenylquinoxaline (PQX) and its halogenated derivative, 6-chloro-2-phenylquinoxaline (6-Cl-PQX) . By analyzing their distinct electronic profiles, we will decode how a single chlorine substitution fundamentally alters the molecule's reactivity, expanding its utility from a simple terminal pharmacophore to a highly versatile synthetic hub.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the divergent reactivity of these two molecules, we must examine the electronic distribution across the quinoxaline core.

2-Phenylquinoxaline (PQX): The Baseline

In PQX, the pyrazine ring draws electron density away from the fused benzene ring. The presence of the phenyl group at the C-2 position provides extended π -conjugation but also introduces steric hindrance. Because the pyrazine nitrogens are highly electronegative, the carbon atoms at the C-2 and C-3 positions become electrophilic. Since C-2 is already occupied by a phenyl group, C-3 becomes the primary site for nucleophilic attack [2]. However, the lack of a reactive handle on the benzo-fused ring limits downstream functionalization.

6-Chloro-2-phenylquinoxaline (6-Cl-PQX): The Bifunctional Hub

The introduction of a chlorine atom at the C-6 position transforms the molecule's reactivity profile through two distinct mechanisms:

  • Inductive Activation (-I Effect): The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect, further depleting electron density from the entire π -system[3]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C-3 position even more susceptible to nucleophilic attack compared to unsubstituted PQX.

  • Transition Metal Insertion Site: The carbon-chlorine (C-Cl) bond is highly polar and serves as a prime target for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[4]. This unlocks a vast array of cross-coupling chemistries at the C-6 position that are entirely impossible with PQX.

Reactivity PQX 2-Phenylquinoxaline (PQX) ONSH ONSH Reaction (Nucleophilic Attack at C-3) PQX->ONSH Organolithium (e.g., n-BuLi) ClPQX 6-Chloro-2-phenylquinoxaline (6-Cl-PQX) ClPQX->ONSH Enhanced by Cl (-I) effect CrossCoupling Pd-Catalyzed Cross-Coupling (Oxidative Addition at C-6) ClPQX->CrossCoupling Pd(0), Aryl-B(OH)2 or Amines

Caption: Divergent reactivity pathways of PQX and 6-Cl-PQX based on electronic and structural features.

Reactivity Comparison: ONSH vs. Cross-Coupling

Pathway A: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Both molecules can undergo ONSH at the C-3 position. When PQX reacts with strong organometallic nucleophiles (like n-butyllithium or lithium phenylacetylide), the reaction proceeds via an addition-elimination mechanism[5]. The nucleophile attacks C-3 to form a dihydroquinoxaline intermediate, which is subsequently oxidized to restore aromaticity[6].

While PQX undergoes this reaction smoothly with small alkyl nucleophiles, yields drop significantly with bulkier nucleophiles due to steric hindrance from the C-2 phenyl group[2]. 6-Cl-PQX, due to its lower LUMO, exhibits accelerated nucleophilic addition, though care must be taken to avoid competing nucleophilic aromatic substitution ( SN​Ar ) at the C-6 position if the nucleophile is highly basic.

Pathway B: Palladium-Catalyzed Cross-Coupling

This is where 6-Cl-PQX demonstrates its superiority. The C-Cl bond at the 6-position is highly active in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[4]. The catalytic cycle initiates with the oxidative addition of the active Pd(0) catalyst into the C-Cl bond, forming a Pd(II) complex. Following transmetalation with a coupling partner (e.g., an arylboronic acid) and reductive elimination, a new C-C or C-N bond is formed[7]. PQX is completely inert to these conditions.

Quantitative Performance Comparison
Parameter2-Phenylquinoxaline (PQX)6-Chloro-2-phenylquinoxaline (6-Cl-PQX)
Primary Electrophilic Site C-3 (Pyrazine ring)C-3 (Pyrazine ring) & C-6 (Benzo ring)
Electronic Nature Electron-deficient heterocycleHighly electron-deficient (Cl -I effect)
Cross-Coupling Capability None (requires pre-functionalization)Excellent (Suzuki, Buchwald, Sonogashira)
ONSH Reactivity (C-3) Moderate (sensitive to steric hindrance)High (activated by halogen electron withdrawal)
Synthetic Utility End-stage pharmacophore / ligandVersatile intermediate / bifunctional building block

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols represent the standardized, self-validating workflows for exploiting the unique reactivity of both compounds.

Protocol 1: ONSH Synthesis of 3-Butyl-2-phenylquinoxaline (Using PQX)

This protocol demonstrates the functionalization of the C-3 position via nucleophilic addition.[6]

Reagents: 2-Phenylquinoxaline (1.0 equiv), n-Butyllithium (1.6 M in hexanes, 1.5 equiv), Anhydrous THF.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2-phenylquinoxaline (1.0 mmol) in 5 mL of anhydrous THF.

  • Nucleophilic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.5 mmol) dropwise over 10 minutes. The solution will exhibit a deep color change indicative of the σH​ -adduct formation.

  • Stirring & Maturation: Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 2 hours.

  • Oxidation/Quench: Quench the reaction by the slow addition of distilled water (5 mL). The ambient oxygen dissolved in the water/solvent is typically sufficient to oxidize the dihydro-intermediate back to the aromatic state, though mild oxidants (like DDQ) can be added to ensure complete conversion[8].

  • Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous MgSO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Suzuki-Miyaura Coupling of 6-Cl-PQX

This protocol highlights the orthogonal reactivity of the C-6 position, unique to the chlorinated derivative.[7]

Reagents: 6-Chloro-2-phenylquinoxaline (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(PPh3​)4​ (5 mol%), K2​CO3​ (2.0 equiv), Toluene/Water (4:1 v/v).

  • Reagent Mixing: In a microwave vial or Schlenk tube, combine 6-Cl-PQX (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Solvent Addition & Degassing: Add 5 mL of a Toluene/Water (4:1) mixture. Degas the suspension by bubbling Argon through the mixture for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.05 mmol) under a positive stream of Argon and seal the vessel.

  • Heating: Heat the reaction mixture to 90–100 °C in an oil bath for 8–12 hours. Monitor conversion via TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Workflow Step1 1. Reagent Mixing 6-Cl-PQX + Aryl-B(OH)2 + Base Step2 2. Degassing Argon Purge (15 min) Step1->Step2 Step3 3. Catalyst Addition Add Pd(0) under Argon Step2->Step3 Step4 4. Heating 90°C for 8-12h Step3->Step4 Step5 5. Work-up & Purify Celite Filtration & Column Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of 6-Cl-PQX.

Conclusion

For standard applications where the quinoxaline core serves as a terminal structural motif, 2-phenylquinoxaline is a stable, easily synthesized option that allows for limited late-stage functionalization at the C-3 position.

However, for advanced drug development and materials science (such as synthesizing complex non-fullerene acceptors or multi-targeted kinase inhibitors), 6-chloro-2-phenylquinoxaline is vastly superior. The strategic placement of the chlorine atom not only electronically activates the pyrazine ring for nucleophilic attack but also provides a robust, highly reliable handle for palladium-catalyzed cross-coupling, allowing researchers to build complex, multi-dimensional molecular architectures.

Sources

Comparative

Comparative Guide: Green Synthesis Routes for 6-Chloro-2-phenylquinoxaline

Executive Summary & Mechanistic Overview Quinoxaline derivatives, particularly 6-chloro-2-phenylquinoxaline , are privileged scaffolds in modern drug discovery. They function as potent kinase inhibitors, antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Quinoxaline derivatives, particularly 6-chloro-2-phenylquinoxaline , are privileged scaffolds in modern drug discovery. They function as potent kinase inhibitors, antimicrobial agents, and leishmanicidal/trypanocidal leads. Historically, synthesizing these heterocycles relied on the Hinsberg reaction or similar condensations requiring harsh refluxing conditions, toxic organic solvents (e.g., DMF, toluene), and heavy-metal catalysts. These legacy methods suffer from poor atom economy and unacceptably high E-factors.

The paradigm shift toward Green Chemistry has introduced highly efficient, eco-friendly methodologies that eliminate hazardous waste while maintaining or exceeding traditional yields. This guide provides an objective, data-driven comparison of three leading green synthesis routes, detailing the causality behind the experimental choices to empower researchers in selecting the optimal protocol for scale-up and library generation.

G Diamine 4-Chloro-1,2-diaminobenzene Target 6-Chloro-2-phenylquinoxaline Diamine->Target Core Scaffold PG Phenylglyoxal PG->Target Route 1: PFPAT / H2O Alkyne Phenylacetylene Alkyne->Target Route 2: Cu / O2 / hv PB Phenacyl Bromide PB->Target Route 3: Green Solvent

Mechanistic pathways for the green synthesis of 6-Chloro-2-phenylquinoxaline from various precursors.

In-Depth Comparison of Green Synthesis Routes

Route 1: Aqueous Organocatalysis (PFPAT-Mediated)

Causality & Mechanism: Water is the ultimate green solvent, but organic substrates often suffer from poor solubility, hindering reaction rates. To overcome this, Pentafluorophenylammonium triflate (PFPAT) is employed as a water-tolerant Brønsted acid organocatalyst. PFPAT increases the electrophilicity of the dicarbonyl compound (phenylglyoxal) via strong hydrogen bonding. Simultaneously, the hydrophobic effect in water forces the organic substrates into close proximity, driving the dehydration equilibrium forward rapidly at room temperature (1[1]).

Self-Validating Experimental Protocol:

  • Initiation: Add 4-chloro-1,2-diaminobenzene (1.0 mmol) and phenylglyoxal (1.0 mmol) to a reaction vessel containing 5 mL of distilled water.

  • Catalysis: Introduce PFPAT (10 mol%) to the suspension.

  • Propagation: Stir the mixture at room temperature.

    • Validation Check: The reaction progress can be visually monitored as the highly insoluble quinoxaline product rapidly precipitates from the aqueous phase (typically within 10–30 minutes).

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 6-chloro-2-phenylquinoxaline.

  • Catalyst Recovery: Lyophilize or gently evaporate the aqueous filtrate to recover the PFPAT catalyst for subsequent runs (maintains >90% activity over 3 cycles).

Route 2: Visible-Light Photoredox Catalysis (One-Pot from Alkynes)

Causality & Mechanism: Phenylglyoxal is highly reactive and prone to degradation during storage. This route bypasses its isolation by generating it in situ from stable terminal alkynes (phenylacetylene). A copper catalyst, excited by visible light, activates molecular oxygen (O₂) to form a reactive copper-peroxo species. This cleanly oxidizes the alkyne to the glyoxal intermediate, which is immediately trapped by the diamine. This satisfies green principles by using ambient O₂ as the oxidant and visible light as a renewable energy source, drastically improving overall atom economy (2[2]).

Self-Validating Experimental Protocol:

  • Initiation: Charge a Schlenk tube with phenylacetylene (1.0 mmol), 4-chloro-1,2-diaminobenzene (1.0 mmol), and Cu(OAc)₂ (5 mol%).

  • Atmosphere: Add a green solvent mixture (EtOH/H₂O, 3:1 v/v) and purge the vessel with O₂ (1 atm using a balloon).

  • Irradiation: Irradiate the mixture with a blue LED (λ = 450 nm) at room temperature for 12 hours.

    • Validation Check: Active oxygen consumption (visible deflation of the O₂ balloon) and a distinct color shift in the reaction mixture confirm the active photoredox oxidation cycle.

  • Isolation: Quench the reaction, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the target compound.

Route 3: Catalyst-Free / Mild Base Condensation in Green Solvents

Causality & Mechanism: The absolute ideal in green chemistry is the complete omission of complex catalysts. By substituting phenylglyoxal with phenacyl bromide, the reaction initiates via an Sₙ2 alkylation of the diamine, followed by an intramolecular cyclization and spontaneous aerial oxidation to achieve aromatization. Using ethanol or a mild, recoverable base like pyridine provides the necessary thermodynamic driving force without requiring transition metals, resulting in a highly scalable and cost-effective process (3[3], 4[4]).

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 4-chloro-1,2-diaminobenzene (1.0 mmol) and phenacyl bromide (1.0 mmol) in 5 mL of absolute ethanol (or THF with a catalytic amount of pyridine).

  • Propagation: Stir the solution at room temperature for 2–4 hours.

    • Validation Check: TLC monitoring (Hexane:EtOAc) under UV light (254 nm) will reveal the disappearance of the diamine spot and the emergence of a highly fluorescent spot characteristic of the aromatized quinoxaline core.

  • Isolation: Pour the mixture into crushed ice to induce precipitation. Filter the resulting solid.

  • Purification: Wash thoroughly with cold water and recrystallize to afford the pure product.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of the three methodologies, allowing researchers to select the optimal route based on available infrastructure and scale-up requirements.

ParameterRoute 1: Aqueous OrganocatalysisRoute 2: Photoredox One-PotRoute 3: Catalyst-Free / Mild Base
Precursor PhenylglyoxalPhenylacetylenePhenacyl Bromide
Catalyst PFPAT (10 mol%)Cu(OAc)₂ (5 mol%) + LightNone / Pyridine
Solvent WaterEtOH / H₂OEthanol / THF
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 10 - 30 mins12 hours2 - 4 hours
Average Yield > 90%75 - 85%80 - 95%
Green Advantage Recyclable catalyst, zero organic solventHigh atom economy, uses ambient O₂Zero heavy metals, simple aqueous workup

References

  • Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water , academie-sciences.fr. 1

  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - PMC , nih.gov. 2

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications , acgpubs.org. 3

  • Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations - PMC , nih.gov. 4

Sources

Validation

A Comparative Guide to HPLC Method Validation for 6-Chloro-2-phenylquinoxaline Quantitative Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of halogenated heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of halogenated heterocyclic scaffolds. 6-Chloro-2-phenylquinoxaline[1] is a critical building block in the synthesis of bioactive molecules and advanced materials. Its structural features—a highly delocalized π -system, a basic pyrazine-like core, and a polarizable chloro substituent—demand careful consideration during chromatographic method development.

This guide objectively compares stationary phase chemistries and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol. Every step is aligned with the latest2[2], ensuring that your analytical data is both scientifically rigorous and regulatory-compliant.

Mechanistic Column Comparison: The "Why" Behind the Chemistry

When analyzing quinoxaline derivatives[3], the default choice for many laboratories is a standard C18 column. However, relying solely on dispersive (hydrophobic) interactions ignores the molecule's rich π -electron density. To achieve true analytical robustness, we must compare the standard approach against an orthogonal chemistry.

  • Standard C18 (Octadecylsilane): Provides retention based strictly on the compound's partition coefficient (log P). While acceptable for basic purity checks, the basic nitrogens of the quinoxaline core often interact with unreacted surface silanols on C18 phases, leading to peak tailing.

  • Phenyl-Hexyl: Introduces orthogonal selectivity. The phenyl ring on the stationary phase engages in π−π stacking and dipole-induced dipole interactions with the 6-chloro-2-phenylquinoxaline molecule.

The Causality of Solvent Selection: To maximize the Phenyl-Hexyl column's potential, we must use Methanol instead of Acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) that competes with the analyte for the stationary phase's π -system. Methanol, being a protic solvent lacking π -electrons, enhances the π−π interactions between the quinoxaline core and the Phenyl-Hexyl phase, resulting in superior peak symmetry.

Table 1: Quantitative Performance Comparison (C18 vs. Phenyl-Hexyl)

Data generated using 6-Chloro-2-phenylquinoxaline (50 µg/mL) under isocratic conditions (65% Methanol / 35% Water with 0.1% Formic Acid, 1.0 mL/min).

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnScientific Implication
Retention Time (tR) 4.2 min6.8 minPhenyl-Hexyl provides stronger retention via π−π stacking.
Tailing Factor (Tf) 1.45 (Tailing)1.05 (Symmetrical)Reduced silanol interaction on Phenyl-Hexyl improves peak shape.
Theoretical Plates (N) ~4,200~9,500Sharper peaks on Phenyl-Hexyl increase quantitative accuracy.
Resolution (Rs) from impurities 1.83.5Enhanced selectivity for structurally similar synthetic byproducts.

Method Development & Optimization Logic

Before validating a method, the development phase must follow a logical, causality-driven sequence. The diagram below maps the decision-making process for optimizing the chromatography of π -rich heterocycles.

MethodDev A Structural Analysis (6-Chloro-2-phenylquinoxaline) B Stationary Phase Selection (C18 vs Phenyl-Hexyl) A->B Identify Pi-systems C Mobile Phase Scouting (MeOH vs ACN) B->C Select modifier D Optimize Pi-Pi Interactions (Phenyl-Hexyl + MeOH) C->D Maximize selectivity E Final Method Lock D->E Ready for validation

Caption: Logical workflow for optimizing HPLC conditions for quinoxaline derivatives.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol embeds System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the system prevents the analyst from proceeding, ensuring data integrity.

Phase 1: Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in MS-grade Water.

    • Causality: The quinoxaline nitrogens have a low pKa. Maintaining a pH of ~2.7 ensures the molecule remains predominantly neutral for predictable retention, while the acid suppresses residual silanol ionization on the column.

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in MS-grade Methanol.

  • Stock Solution: Accurately weigh 10.0 mg of 6-Chloro-2-phenylquinoxaline reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution using a 50:50 mixture of Mobile Phase A:B to create a calibration curve: 1, 5, 10, 25, and 50 µg/mL.

Phase 2: Chromatographic Execution
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: Isocratic elution at 65% Mobile Phase B for 10 minutes.

  • Detection: UV at 245 nm (Optimal absorbance for the conjugated pyrazine-benzene bicyclic system).

  • Injection Volume: 10 µL.

Phase 3: System Suitability Testing (The Self-Validation Gate)

Before injecting unknown samples, inject the 10 µg/mL standard six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area 1.0%

    • Tailing Factor (Tf) 1.2

    • Theoretical Plates (N) 5,000

  • Action: If criteria are met, proceed to sample analysis. If they fail, purge the system, verify mobile phase preparation, and re-equilibrate.

Validation According to ICH Q2(R2) Guidelines

Following the 4[4], analytical procedures must be rigorously evaluated for their intended purpose.

ICHValidation A ICH Q2(R2) Validation B Specificity (Blank & Forced Degradation) A->B C Linearity & Range (R² > 0.999) A->C D Accuracy (Spike Recovery 98-102%) A->D E Precision (Repeatability & Intermediate) A->E B->C C->D D->E

Caption: Core validation characteristics mandated by ICH Q2(R2) for quantitative analytical procedures.

Table 2: ICH Q2(R2) Validation Data Summary for 6-Chloro-2-phenylquinoxaline

The following table summarizes the expected validation outcomes when utilizing the optimized Phenyl-Hexyl method described above.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Phenyl-Hexyl Method)Status
Specificity No interference at analyte tRBlank and diluent show no peaks at 6.8 min. Peak purity index > 0.999 via PDA.Pass
Linearity Establish linear relationshipR² = 0.9998 over the range of 1.0 to 50.0 µg/mL.Pass
LOD / LOQ Signal-to-noise 3:1 / 10:1LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass
Accuracy (Recovery) Assess across specified range99.2% - 101.1% recovery across 3 concentration levels (n=3 each).Pass
Repeatability (Precision) Minimum of 6 determinationsRSD = 0.65% (n=6 at 10 µg/mL).Pass

References

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at:[Link]

  • Federal Register: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development. Federal Register. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-2-phenylquinoxaline Utilizing Transition Metal Catalysts

Introduction: The Significance of the Quinoxaline Scaffold Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] Their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, makes the development of efficient and scalable synthetic routes to these scaffolds a critical endeavor for researchers in drug discovery.[3] The target molecule of this guide, 6-chloro-2-phenylquinoxaline, is a valuable intermediate, with the chloro and phenyl substituents providing vectors for further chemical elaboration. This guide provides a comparative analysis of different transition metal catalysts for the synthesis of this key intermediate, offering a technical benchmark for researchers to select the most suitable catalytic system for their needs.

Comparative Analysis of Catalytic Systems

The synthesis of 2-arylquinoxalines can be achieved through various transition metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium, nickel, copper, or iron—profoundly impacts reaction efficiency, cost, and environmental footprint. Below, we compare these systems, providing representative yields and discussing the underlying mechanistic principles.

Catalyst SystemRepresentative Yield (%)Key AdvantagesKey Disadvantages
Palladium ~85-98%High efficiency, broad substrate scope, well-understood mechanisms.High cost, potential for product contamination with residual palladium.
Nickel ~75%Lower cost than palladium, effective for cross-coupling reactions.Can be more sensitive to air and moisture, toxicity concerns.
Copper ~86-95%Low cost, readily available, environmentally benign.Can require higher catalyst loading or specific ligands for optimal activity.
Iron ~88-98%Very low cost, abundant, and environmentally friendly.Can require higher reaction temperatures or longer reaction times.

In-Depth Analysis of Catalytic Approaches

Palladium-Catalyzed Synthesis: The Gold Standard

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in cross-coupling reactions, making them a primary choice for the synthesis of complex molecules.[4] The Suzuki-Miyaura and Stille couplings are two of the most powerful methods for the formation of the C-C bond between the quinoxaline core and the phenyl group.[5][6]

Mechanistic Insight: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established paradigm in cross-coupling chemistry.[6] It involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 6-chloro-2-phenylquinoxaline via a Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloroquinoxaline (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water, 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-phenylquinoxaline.

Nickel-Catalyzed Synthesis: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions.[7] While they can be more sensitive to reaction conditions, they offer excellent reactivity for the synthesis of biaryl compounds.

Experimental Protocol: Nickel-Catalyzed Dehydrogenative Coupling

This protocol describes a sustainable approach to quinoxaline synthesis using a nickel catalyst.

  • Reactant Preparation: In a reaction vessel, combine 4-chloro-1,2-phenylenediamine (1.0 equiv.), 1-phenylethanol (1.2 equiv.), and a nickel catalyst, such as a well-defined Ni(II) complex with a redox-active ligand (e.g., 5 mol%).

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like toluene at a mild temperature of around 80 °C under aerobic conditions.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction mixture and purify directly by column chromatography on silica gel to obtain 6-chloro-2-phenylquinoxaline.

Copper-Catalyzed Synthesis: An Economical and Green Approach

Copper catalysts are attractive due to their low cost, abundance, and low toxicity.[8][9][10] Several copper-catalyzed methods for quinoxaline synthesis have been developed, often proceeding through an oxidative coupling mechanism.

Experimental Protocol: Copper-Catalyzed Oxidative Coupling

This protocol outlines a one-pot synthesis of 2-phenylquinoxalines using a copper catalyst.

  • Reaction Mixture: In a sealed tube, combine 4-chloro-1,2-phenylenediamine (1.0 equiv.), phenylacetylene (2.0 equiv.), a copper catalyst such as Cu(OAc)₂·H₂O (10 mol%), and a base like Cs₂CO₃ (3.0 equiv.) in a solvent such as toluene.

  • Reaction Execution: Heat the mixture at 70-100 °C for several hours until the reaction is complete as indicated by TLC.

  • Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield 6-chloro-2-phenylquinoxaline.

Iron-Catalyzed Synthesis: The Most Economical and Sustainable Option

Iron is the most abundant and least expensive transition metal, making it an ideal candidate for developing sustainable catalytic processes.[11][12] Iron-catalyzed reactions for quinoxaline synthesis often involve a one-pot condensation of an o-phenylenediamine with a suitable carbonyl precursor.

Experimental Protocol: Iron-Catalyzed One-Pot Condensation

This protocol provides a straightforward method for synthesizing 2-phenylquinoxalines using an iron catalyst.

  • Catalyst and Reactant mixture: To a round-bottom flask, add 4-chloro-1,2-phenylenediamine (1.0 equiv.), phenacyl bromide (1.0 equiv.), and a catalytic amount of an iron salt like Fe(acac)₃ (10-20 mol%) in a solvent such as ethanol.

  • Reaction Conditions: Stir the reaction mixture at a moderate temperature of around 60 °C.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, dilute the reaction with ethyl acetate and wash with dilute HCl and brine. Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography to give 6-chloro-2-phenylquinoxaline.

Workflow for Catalyst System Screening

For researchers aiming to optimize the synthesis of 6-chloro-2-phenylquinoxaline or related derivatives, a systematic catalyst screening process is essential. The following workflow provides a logical approach to identifying the optimal catalytic system.

Catalyst_Screening_Workflow cluster_workflow Catalyst Screening Workflow Start Define Target Molecule: 6-Chloro-2-phenylquinoxaline Catalyst_Selection Select Initial Catalysts (Pd, Ni, Cu, Fe) Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup (Standardized Conditions) Catalyst_Selection->Reaction_Setup Screening Initial Catalyst Screening (TLC/LC-MS for Conversion) Reaction_Setup->Screening Analysis Analyze Results (Identify Promising Catalysts) Screening->Analysis Optimization Optimize Reaction Conditions (Temperature, Solvent, Base, Ligand) Analysis->Optimization Yield_Determination Determine Isolated Yield Optimization->Yield_Determination Final_Protocol Finalized Protocol Yield_Determination->Final_Protocol

Caption: A generalized workflow for screening and optimizing transition metal catalysts.

Conclusion and Future Outlook

The synthesis of 6-chloro-2-phenylquinoxaline can be effectively achieved using a variety of transition metal catalysts, with palladium, nickel, copper, and iron all demonstrating high efficacy. While palladium catalysts often provide the highest yields and broadest substrate scope, the significantly lower cost and environmental impact of copper and iron catalysts make them highly attractive for large-scale synthesis. Nickel catalysts offer a good balance between cost and reactivity. The choice of the optimal catalyst will ultimately depend on the specific requirements of the research, including cost considerations, scalability, and environmental concerns. Future research in this area will likely focus on the development of even more active and robust catalysts based on earth-abundant metals, as well as the exploration of novel, more sustainable reaction pathways.

References

  • Maikhuri, V. K., Prasad, A. K., Jha, A., & Srivastava, S. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(30), 13214-13246. [Link]

  • A Comprehensive Comparison Metal Salts Effect on Time and Yield of Quinoxalines Synthesis. (2015). R Discovery. [Link]

  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review. (2021). ResearchGate. [Link]

  • Yu, W., et al. (2020). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

  • CONVENIENT SYNTHESIS OF SUBSTITUTED 2-PHENYL QUINIXALINE FROM α-TOSYL KETONES AND ARYL 1,2- DIAMINES CATALYSED BY L-PROLINE. RASĀYAN Journal of Chemistry. [Link]

  • Borah, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 37325-37353. [Link]

  • Daugulis, O., et al. (2015). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 137(4), 1535-1540. [Link]

  • Nguyen, T. T., et al. (2025). Synthesis of 2-Arylquinoxalines from Sulfoxonium Ylides in the Absence of Sacrificial Electrophile and Base. Synlett, 36, 3368–3372. [Link]

  • Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under. International Journal of Engineering Science and Innovative Technology (IJESIT). [Link]

  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (2018). PMC. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PMC. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Catalytic Application of Iron for Towards Synthesis of Quinoxaline. (2025). Austin Journal of Bioorganic & Organic Chemistry. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Nakhate, A. V., Rasal, K. B., & Mannepalli, L. K. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1787-1795. [Link]

  • Albrecht, B. K., & Williams, R. M. (2011). A Facile and Efficient Synthesis of N-Boc-3-iodo-L-tyrosine Methyl Ester via a Stille Cross-Coupling Reaction. Organic Syntheses, 88, 197. [Link]

  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. (2017). Semantic Scholar. [Link]

  • Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. (2017). Organic Letters. [Link]

  • OH: an Efficient, Acid-and Metal-Free Catalyst System for the Synthesis of Quinoxalines. [Link]

  • Pd(TFA)2-catalyzed direct arylation of quinoxalinones with arenes. RSC Publishing. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. (2011). Organic Letters. [Link]

  • Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. (2019). Chemical Communications. [Link]

  • Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. (2021). PMC. [Link]

  • Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. (2020). PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). PMC. [Link]

  • New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. [Link]

  • Synthesis of new azo dyes via Suzuki coupling. (2025). Iraqi Journal of Science. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2016). PMC. [Link]

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Safety & Regulatory Compliance

Safety

6-Chloro-2-phenylquinoxaline proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who excel at synthesizing complex molecules but struggle with the logistical and regulatory burdens of chemical waste. Proper di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who excel at synthesizing complex molecules but struggle with the logistical and regulatory burdens of chemical waste. Proper disposal is not just an administrative checkbox; it is a critical extension of laboratory safety, environmental stewardship, and operational efficiency.

When handling halogenated heterocycles like 6-Chloro-2-phenylquinoxaline, a generic approach to solvent disposal is both legally perilous and physically dangerous. This guide provides a self-validating, step-by-step operational plan to manage this specific chemical from the benchtop to its final thermal destruction, ensuring your laboratory remains compliant, safe, and cost-effective.

Chemical Profiling & Hazard Causality

Before designing a disposal workflow, we must understand the physicochemical nature of the waste. 6-Chloro-2-phenylquinoxaline is a valuable building block in medicinal chemistry, but its structural features dictate strict downstream handling [1].

Table 1: Quantitative Profiling and Logistical Implications

ParameterSpecificationOperational Causality & Logistics
Target Compound 6-Chloro-2-phenylquinoxaline (CAS: 25187-19-3)Aromatic heterocyclic structure requires high-energy thermal destruction.
Molecular Weight 240.69 g/mol Required for accurate mass-balance calculations during EPA waste profiling.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams to prevent dioxin formation.
Container Material High-Density Polyethylene (HDPE) or GlassPrevents solvent permeation and structural degradation common with LDPE plastics.
Max Fill Volume 90% of Total CapacityMandated headspace to accommodate vapor pressure expansion and prevent rupture.
SAA Storage Limit 90 Days (LQG) or 6 Months (Subpart K)Dictates mandatory pickup frequency by licensed waste haulers.

Data supported by chemical identifiers cataloged via [1] and regulatory limits outlined by the [4].

Bench-Level Segregation & Lab-Packing Protocol

The most critical point of failure in chemical disposal occurs at the bench. Mixing halogenated waste (like 6-Chloro-2-phenylquinoxaline) with non-halogenated waste (like acetone or ethanol) drastically increases disposal costs, as the entire mixed volume must now be treated via expensive high-temperature incineration [2].

Step-by-Step Methodology: Self-Validating Accumulation

  • Step 1: Digital Compatibility Verification

    • Action: Before transferring the reaction mixture, scan the QR code on the waste carboy and the QR code on your chemical inventory log.

    • Causality: Human error in reading labels leads to incompatible mixing, which can cause exothermic reactions or regulatory fines.

    • Self-Validating Checkpoint: The laboratory's digital inventory system must flash a "Green/Match" for Halogenated Organics. If the system flashes red, the physical funnel lid remains locked, preventing the operator from adding the waste to the wrong carboy.

  • Step 2: Volume and Headspace Management

    • Action: Pour the waste into the designated HDPE container, stopping at the pre-marked fill line.

    • Causality: Leaving a minimum of 10% empty headspace accommodates vapor pressure fluctuations caused by ambient temperature changes in the laboratory. Without this headspace, the container can undergo pressure-induced rupture.

    • Self-Validating Checkpoint: The container features a high-contrast, tactile "Max Fill" line. Once liquid touches this line, a float-valve in the funnel automatically seals the opening, physically preventing overfilling.

  • Step 3: OSHA/EPA Compliant Labeling

    • Action: Affix a hazardous waste label detailing the exact chemical constituents (e.g., "6-Chloro-2-phenylquinoxaline, Dichloromethane, 10%").

    • Causality: The strictly prohibits the use of abbreviations or chemical formulas on waste labels [3]. "Unknown wastes" require expensive analytical profiling before a licensed hauler will legally accept them.

Satellite Accumulation & Regulatory Workflow

Once the waste is generated and safely contained at the bench, it enters the facility's broader logistical ecosystem. According to guidelines synthesized by [2], waste must be moved to a Satellite Accumulation Area (SAA) that provides secondary containment to mitigate catastrophic primary container failure.

WasteDisposal A 1. Waste Generation 6-Chloro-2-phenylquinoxaline B 2. Halogenated Segregation (Avoid Non-Halogenated Mixing) A->B C 3. Satellite Accumulation (Secondary Containment & Labeling) B->C D 4. EPA-Licensed Transport (Manifest & Profiling) C->D E 5. Thermal Destruction (Rotary Kiln + Caustic Scrubbing) D->E

Lifecycle of halogenated laboratory waste from generation to thermal destruction.

The Chemistry of Final Destruction: Rotary Kiln Incineration

When the waste is handed over to an EPA-licensed hauler, its final destination is not a standard landfill or a basic incinerator. Halogenated compounds require highly specialized thermal treatment[3].

The Causality of Thermal Oxidation: The carbon-chlorine (C-Cl) bond attached to the robust quinoxaline ring is highly stable. If this waste is combusted at standard, low temperatures, it serves as a direct precursor for polychlorinated dibenzo-p-dioxins (PCDDs) and furans—some of the most toxic environmental pollutants known to science.

To prevent this, the waste is routed to a Rotary Kiln Incinerator operating at extreme temperatures exceeding 1,000°C (1,832°F). This intense thermal environment ensures the complete cleavage of the aromatic ring and the C-Cl bond.

The Causality of Caustic Scrubbing: The thermal destruction of chlorinated organics inevitably generates large volumes of hydrochloric acid (HCl) gas. To prevent atmospheric contamination and acid rain, the incinerator's exhaust stack is equipped with a caustic scrubber system . The exhaust gas is continuously sprayed with a basic solution (typically sodium hydroxide, NaOH), which neutralizes the dangerous HCl gas into harmless sodium chloride (NaCl) and water before any emissions are released into the environment.

By understanding the causality behind these disposal steps, your laboratory not only ensures strict regulatory compliance but also actively participates in the safe, sustainable lifecycle management of complex chemical matter.

References

  • NextSDS. "6-Chloro-2-phenylquinoxaline — Chemical Substance Information." NextSDS Substance Database.

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories."

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."

  • American Chemical Society (ACS). "Regulation of Laboratory Waste."

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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